molecular formula C54H49Cl2F6N7O8 B607366 PROTAC ERR|A Degrader-1 CAS No. 2306388-84-9

PROTAC ERR|A Degrader-1

カタログ番号: B607366
CAS番号: 2306388-84-9
分子量: 1108.9174
InChIキー: ZVQCWVLBPYOZNC-XNCCLBLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ERRα Degrader-1 is a Novel PROTAC Estrogen-related Receptor α (ERRα) Degrader.

特性

IUPAC Name

(E)-N-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethyl]-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H49Cl2F6N7O8/c1-31(2)77-44-26-40(74-3)16-17-41(44)50-66-48(33-7-12-38(55)13-8-33)49(34-9-14-39(56)15-10-34)69(50)52(73)68-22-21-67(47(71)29-68)28-46(70)64-19-20-65-51(72)36(27-63)23-32-5-18-43(45(24-32)75-4)76-30-35-6-11-37(53(57,58)59)25-42(35)54(60,61)62/h5-18,23-26,31,48-49H,19-22,28-30H2,1-4H3,(H,64,70)(H,65,72)/b36-23+/t48-,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQCWVLBPYOZNC-XNCCLBLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)/C(=C/C4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)/C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H49Cl2F6N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1108.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Targeting the Orphan: A Technical Comparative of ERRα Inverse Agonists vs. PROTAC Degraders

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Estrogen-Related Receptor Alpha (ERRα; NR3B1) is a constitutive activator of metabolic gene networks, heavily reliant on its interaction with the coactivator PGC-1α.[1][2][3][4] Unlike classical nuclear receptors, ERRα has no known endogenous ligand, making "de-orphanization" via synthetic modulation a critical challenge in oncology (breast, colorectal) and metabolic disease.

This guide analyzes the divergent pharmacological profiles of Inverse Agonists (e.g., XCT-790) and PROTAC Degraders (e.g., Compound 6c). While inverse agonists rely on occupancy-driven conformational disruption to block coactivator recruitment, PROTACs utilize an event-driven, catalytic mechanism to abolish the protein entirely. This distinction is not merely semantic; it dictates potency, duration of action, and the ability to abrogate non-genomic scaffolding functions.

Part 1: Mechanistic Divergence[5]

Inverse Agonists: Conformational Disruption

ERRα inverse agonists bind to the Ligand Binding Domain (LBD), but they do not simply "block" a site. Instead, they induce a structural shift in Helix 12 (H12) . In the constitutive active state, H12 folds over the ligand-binding pocket to form a hydrophobic groove (the AF-2 surface) that recruits the LXXLL motif of PGC-1α.

  • Mechanism: The inverse agonist (e.g., XCT-790) occupies the pocket and sterically hinders H12 from adopting the active conformation. This exposes the hydrophobic core or stabilizes a repressive conformation that prevents PGC-1α binding.

  • Limitation: This is a stoichiometric (1:1) process. To maintain suppression, the drug must occupy the receptor continuously. As the drug clears, the constitutive activity returns immediately.

PROTAC Degraders: Ubiquitin-Mediated Elimination

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules.[5][6] They link an ERRα ligand (often an inverse agonist fragment) to an E3 ligase ligand (e.g., VHL or CRBN).[7]

  • Mechanism:

    • Ternary Complex Formation: The PROTAC bridges ERRα and the E3 ligase.[8]

    • Polyubiquitination: The E3 ligase transfers ubiquitin to surface lysines on ERRα.

    • Proteasomal Degradation: The 26S proteasome recognizes the poly-Ub chain and degrades ERRα.

    • Recycling: The PROTAC is released intact and can catalyze the degradation of subsequent ERRα molecules.

  • Advantage: This is catalytic .[9] A transient exposure can lead to sustained protein knockdown (kinetic memory) because the protein must be re-synthesized to restore function.

Visualization: Mechanism of Action

The following diagram contrasts the occupancy-based inhibition of inverse agonists with the catalytic degradation cycle of PROTACs.

ERR_Mechanism cluster_0 Inverse Agonist (Occupancy-Driven) cluster_1 PROTAC Degrader (Event-Driven) ERR_Active ERRα (Constitutive Active) + PGC-1α ERR_Blocked ERRα-Ligand Complex (H12 Displaced) ERR_Active->ERR_Blocked Binding InvAgonist Inverse Agonist (e.g., XCT-790) InvAgonist->ERR_Blocked No_Transcription Transcriptional Repression ERR_Blocked->No_Transcription Steric Hinderance ERR_Target ERRα Target Ternary Ternary Complex [ERRα:PROTAC:E3] ERR_Target->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3_Ligase E3 Ligase (VHL/CRBN) E3_Ligase->Ternary Ubiquitination Poly-Ubiquitination Ternary->Ubiquitination Proximity Degradation Proteasomal Degradation Ubiquitination->Degradation Degradation->PROTAC Recycling (Catalytic)

Caption: Comparison of stoichiometric inhibition (Inverse Agonist) vs. catalytic turnover (PROTAC).

Part 2: Pharmacodynamics & Scaffolding

The Scaffolding Problem

A critical distinction often overlooked is the scaffolding function of nuclear receptors.

  • Inverse Agonists: While they block PGC-1α recruitment, the ERRα protein remains bound to DNA (at ERRE sites). It may still interact with other corepressors (e.g., RIP140) or stabilize chromatin loops, maintaining a "presence" on the genome.

  • PROTACs: By physically removing the protein, PROTACs ablate all functions, including those independent of PGC-1α or transcriptional activation. This "chemical knockdown" mimics a genetic CRISPR/siRNA phenotype more closely than small molecule inhibition.

The Hook Effect

Researchers must be aware of the "Hook Effect" (prozone effect) when dosing PROTACs.

  • At very high concentrations, the PROTAC saturates both the ERRα and the E3 ligase independently, forming binary complexes (ERRα-PROTAC and E3-PROTAC) rather than the productive ternary complex.

  • Result: Efficacy drops at high doses, creating a bell-shaped dose-response curve. Inverse agonists do not exhibit this; their efficacy generally plateaus at saturation.

Data Comparison Table
FeatureERRα Inverse Agonist (e.g., XCT-790)ERRα PROTAC (e.g., Compound 6c)
Primary Mechanism Conformational Change (H12 displacement)Ubiquitin-Proteasome Degradation
Binding Mode Occupancy-driven (Stoichiometric)Event-driven (Catalytic)
Reversibility Rapidly reversible upon washoutProlonged (requires protein resynthesis)
Scaffolding Function Preserved (Protein remains intact)Abolished (Protein removed)
High Dose Behavior Saturation / PlateauPotential Hook Effect (Loss of efficacy)
Assay Readout Transcriptional Reporter / TR-FRETWestern Blot / HiBiT / Proteomics
Typical Potency IC50: 100 - 500 nMDC50: 1 - 30 nM

Part 3: Experimental Protocols (Validation Workflow)

To rigorously distinguish between these modalities, a multi-tiered assay approach is required.

Protocol A: Differential Screening (Luciferase vs. Western)

Objective: Determine if a hit is a degrader or an inhibitor.

  • Cell Line: MDA-MB-231 (high endogenous ERRα) or HEK293T (transfected with ERRα + PGC-1α).

  • Treatment: Treat cells with compound (0.1, 1, 10, 100, 1000 nM) for 18-24 hours .

  • Lysate Split:

    • Aliquot A (Functional): Perform Luciferase assay using an ERRE-Luc reporter.[3] Both Inhibitors and PROTACs will reduce signal.[1]

    • Aliquot B (Physical): Perform Western Blot using anti-ERRα antibody.[10]

      • Inverse Agonist: ERRα band intensity remains constant (or slightly elevated due to stabilization).

      • PROTAC: ERRα band intensity decreases significantly (>50-80%).

Protocol B: Mechanism Verification (The "Rescue" Experiment)

Objective: Prove that the observed loss of signal is due to proteasomal degradation, not transcriptional repression or cytotoxicity.

  • Pre-treatment: Pre-incubate cells with Epoxomicin (100 nM) or MG132 (10 µM) (Proteasome inhibitors) or MLN4924 (Neddylation inhibitor, blocks CRL ligases) for 1 hour.

  • Compound Treatment: Add the putative PROTAC at its DC90 concentration.

  • Incubation: Incubate for 4-6 hours (shorter time prevents toxicity from proteasome inhibition).

  • Readout: Western Blot.

    • Result: If the degradation is rescued (band reappears) in the presence of MG132/MLN4924, the mechanism is confirmed as UPS-mediated degradation.

Visualization: Validation Workflow

This diagram outlines the logical flow for characterizing a new ERRα modulator.

Validation_Workflow cluster_assay Step 1: Parallel Screening cluster_validation Step 2: Mechanism Validation (Rescue) Start Compound Hit (ERRα Binder) Luciferase Luciferase Reporter (Transcriptional Output) Start->Luciferase Western Western Blot (Protein Level) Start->Western Decision Compare Outputs Luciferase->Decision Western->Decision Inhibitor Reduced Luciferase Stable Protein Levels Decision->Inhibitor Inverse Agonist Degrader Reduced Luciferase Reduced Protein Levels Decision->Degrader Putative PROTAC Rescue_Exp Co-treat with MG132 or MLN4924 Degrader->Rescue_Exp Blot_Rescue Western Blot Analysis Rescue_Exp->Blot_Rescue Validated Validated PROTAC (Degradation Rescued) Blot_Rescue->Validated Band Restored FalsePos Off-Target / Cytotoxic (No Rescue) Blot_Rescue->FalsePos Band Absent

Caption: Logical workflow for distinguishing ERRα inhibitors from degraders using rescue assays.

References

  • Peng, L., et al. (2019). Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation. ACS Medicinal Chemistry Letters.

  • Bondeson, D. P., & Crews, C. M. (2017). Targeted Protein Degradation by PROTACs. Annual Review of Pharmacology and Toxicology.

  • Busch, B. B., et al. (2004). Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha. Journal of Medicinal Chemistry.

  • Gaillard, S., et al. (2006). ERRα and ERRγ: New Actors in the Estrogen Receptor Family. Nuclear Receptor Signaling.

  • Chaudhary, N., et al. (2021). Top-Down and Bottom-Up Proteomics Methods to Study PROTAC-Mediated Protein Degradation. Methods in Molecular Biology.

Sources

The MDM2-ERRα Axis: Mechanisms and Methodologies for Targeted Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for drug discovery scientists and molecular biologists. It focuses on the application of Targeted Protein Degradation (TPD) technologies—specifically PROTACs (Proteolysis Targeting Chimeras) —that hijack the MDM2 E3 ligase to degrade the metabolic regulator ERRα.

Executive Summary

Estrogen-Related Receptor Alpha (ERRα; NR3B1) is a master regulator of cellular metabolism, driving mitochondrial biogenesis and the Warburg effect in chemoresistant cancers. While traditional inverse agonists (e.g., XCT790) disrupt ERRα-PGC-1α interaction, they often fail to eliminate the protein entirely, leading to compensatory signaling.

This guide details the Targeted Protein Degradation (TPD) strategy, specifically utilizing MDM2-recruiting PROTACs to induce the catalytic turnover of ERRα. Unlike endogenous turnover mediated by Parkin or CHIP, this approach hijacks the p53-regulatory ligase MDM2, forcing a neomorphic interaction that results in rapid, potent, and reversible ERRα silencing.

The Biological Imperative: Why Target ERRα via MDM2?

The Metabolic Checkpoint

ERRα is an orphan nuclear receptor that does not bind estrogen but regulates genes involved in the TCA cycle, oxidative phosphorylation (OXPHOS), and lipid metabolism. In Triple-Negative Breast Cancer (TNBC) and colorectal cancer, ERRα expression correlates with poor prognosis and resistance to PI3K/mTOR inhibitors.

The MDM2 Advantage

MDM2 (Mouse Double Minute 2) is conventionally known for ubiquitinating p53. However, in the context of TPD, MDM2 offers distinct advantages as an E3 ligase handle:

  • High Expression in Tumors: MDM2 is frequently amplified in sarcomas and epithelial cancers, providing a tumor-selective degradation machinery.

  • Non-Genomic Mechanism: Recruiting MDM2 to ERRα avoids the toxicity associated with p53 reactivation in normal tissues, provided the PROTAC is highly specific.

  • Catalytic Efficiency: MDM2 mediates K48-linked polyubiquitination, the canonical signal for 26S proteasomal degradation.

Mechanistic Underpinnings: The Ternary Complex

The core of this TPD strategy is the formation of a Ternary Complex (ERRα : PROTAC : MDM2). This is a non-native interaction induced by a heterobifunctional molecule.

Molecular Architecture
  • Warhead: A ligand binding the ERRα Ligand Binding Domain (LBD) (e.g., a derivative of Thiazolidinedione or XCT790).

  • E3 Ligand: A Nutlin-3 analog or Idasanutlin derivative that binds the hydrophobic pocket of MDM2.

  • Linker: An alkyl or PEG chain of optimal length (usually 12–16 Å) to prevent steric clash while enabling ubiquitin transfer from E2 to surface lysines on ERRα.

Mechanism of Action (DOT Diagram)

G PROTAC PROTAC Molecule (Linker) Ternary Ternary Complex [MDM2-PROTAC-ERRα] PROTAC->Ternary Bridges MDM2 MDM2 E3 Ligase (Recruited) MDM2->Ternary Binds Nutlin moiety ERRa ERRα Target (Substrate) ERRa->Ternary Binds LBD moiety Proteasome 26S Proteasome Ternary->Proteasome Poly-Ubiquitination (K48-linked) Ub Ubiquitin (Ub) Ub->Ternary E2 Transfer Proteasome->MDM2 Recycling Degradation Peptide Fragments Proteasome->Degradation Proteolysis

Caption: The induced proximity mechanism where a PROTAC bridges MDM2 and ERRα, triggering ubiquitination and proteasomal degradation.

Experimental Protocols: Validating the MDM2-ERRα Axis

To confirm that ERRα degradation is specifically mediated by the recruited MDM2 (and not endogenous Parkin/CHIP), the following self-validating workflows are required.

Protocol A: In Vitro Ubiquitination Assay

Objective: Demonstrate direct ubiquitination of ERRα by MDM2 in a cell-free system.

Reagents:

  • Recombinant Human ERRα (Substrate).

  • Recombinant Human MDM2 (E3 Ligase).

  • Recombinant UBE1 (E1) and UbcH5b (E2).

  • Biotinylated Ubiquitin.

  • PROTAC Compound (Experimental) vs. DMSO (Control).

  • ATP Regeneration System.[1]

Step-by-Step Workflow:

  • Reaction Assembly: In a microcentrifuge tube, combine:

    • buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

    • 100 nM E1, 500 nM E2, 500 nM MDM2.

    • 200 nM ERRα.

    • Variable: 100 nM PROTAC or DMSO.

  • Initiation: Add 10 µM Biotin-Ubiquitin and 2 mM ATP.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Quench with 2x SDS-PAGE loading buffer containing β-mercaptoethanol. Boil at 95°C for 5 minutes.

  • Detection: Perform Western Blot.

    • Primary Ab: Anti-ERRα.[2][3]

    • Readout: Look for a "laddering" smear above the 53 kDa ERRα band in PROTAC-treated samples, indicating polyubiquitination.

Protocol B: The "Hook Effect" Competition Assay

Objective: Prove that degradation depends on the formation of a ternary complex, distinguishing it from simple inhibition.

Logic: At high concentrations, the PROTAC saturates both MDM2 and ERRα independently, preventing them from meeting (the "Hook Effect"). Degradation should be bell-shaped relative to dose.

Data Presentation: Expected Results

Compound Conc.[1][2][4]ERRα Protein Level (%)Interpretation
0 nM (DMSO)100%Baseline
10 nM65%Onset of degradation
100 nM15%Maximal Degradation (Dmax)
1000 nM (1 µM)40%Diminished efficacy
10 µM90%Hook Effect (Saturation)

Critical Controls & Troubleshooting

When validating MDM2-mediated degradation, you must rule out off-target effects.

Rescue Experiments

To confirm MDM2 causality, pre-treat cells with:

  • Carfilzomib (100 nM): A proteasome inhibitor. Result: Should block degradation, accumulating ubiquitinated ERRα.

  • Nutlin-3 (Excess): Competes for the MDM2 binding site. Result: Should prevent the PROTAC from binding MDM2, rescuing ERRα levels.

  • MLN4924: A Neddylation inhibitor. Result: Inhibits Cullin-RING ligase activity (if MDM2 functions within a larger complex), blocking degradation.

Pathway Diagram: Validation Logic

Validation Start Observe ERRα Loss Check1 Add Proteasome Inhibitor (Carfilzomib) Start->Check1 Result1 ERRα Stabilized? Check1->Result1 Check2 Add Free Nutlin-3 (MDM2 Competitor) Result1->Check2 Yes ConclusionB INVALID: Off-target / Transcriptional Result1->ConclusionB No Result2 ERRα Rescued? Check2->Result2 ConclusionA VALID: MDM2-Proteasome Mechanism Result2->ConclusionA Yes Result2->ConclusionB No

Caption: Decision tree for validating MDM2-dependence in PROTAC experiments.

References

  • Whelan, J. T., et al. (2013). "Regulation of the E3 ubiquitin ligase activity of MDM2 by an N-terminal pseudo-substrate motif." Cell Cycle.[3][5][6] Link

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. Link

  • Hines, J., et al. (2019). "MDM2-recruiting PROTACs: A new era in targeted protein degradation." Cancer Research.[3][5][7] Link

  • Gaillard, S., et al. (2006). "The ERRα inverse agonist XCT790 targets the receptor for proteasomal degradation."[8] Journal of Biological Chemistry. Link

  • Li, Y., et al. (2014). "Parkin-mediated ubiquitination and degradation of ERRα regulates oxidative stress."[9] Cell Death & Disease. Link

Sources

Targeting the Orphan: A Technical Guide to Bioactive Small Molecules Modulating ERRα

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Estrogen-Related Receptor Alpha (ERRα; NR3B1) represents a unique paradox in nuclear receptor pharmacology. Classed as an "orphan" receptor due to the absence of a known endogenous small-molecule ligand, ERRα exhibits constitutive transcriptional activity driven by protein-protein interactions with the PGC-1α coactivator family. This guide analyzes the chemical biology of ERRα modulation, detailing the transition from "undruggable" orphan to a validated target for metabolic reprogramming in oncology (via inverse agonists) and metabolic disease (via agonists).

Part 1: The Biological Imperative

The Constitutive Activity Paradox

Unlike classical nuclear receptors (e.g., ERα) that require ligand binding to stabilize Helix 12 (H12) in the agonist conformation, ERRα’s Ligand Binding Domain (LBD) is permanently locked in an active conformation. This structural rigidity allows ERRα to constitutively recruit coactivators, primarily PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha) .

  • The "Protein Ligand" Concept: PGC-1α acts as a surrogate ligand. It binds to the hydrophobic cleft of ERRα, driving the transcription of genes essential for mitochondrial biogenesis, oxidative phosphorylation (OXPHOS), and fatty acid oxidation (FAO).

  • Therapeutic Logic:

    • In Oncology (Breast/Colon Cancer): ERRα is often overexpressed, driving the "Warburg effect" and metabolic flexibility required for tumor survival. Strategy: Inverse Agonism (disrupt PGC-1α interaction).

    • In Metabolic Disease (Obesity/T2D): ERRα activity is dampened.[1] Strategy: Agonism (stabilize PGC-1α recruitment).

Signaling Pathway Visualization

The following diagram illustrates the PGC-1α/ERRα signaling axis and its downstream metabolic effects.

ERR_Pathway PGC1a PGC-1α Coactivator Complex PGC-1α/ERRα Transcriptional Complex PGC1a->Complex Protein-Protein Interaction ERRa ERRα (NR3B1) Constitutively Active ERRa->Complex DNA ERRE Sites (Genomic DNA) Complex->DNA Chromatin Binding Mito Mitochondrial Biogenesis DNA->Mito Transcription OXPHOS OXPHOS & TCA Enzymes DNA->OXPHOS VEGF VEGF (Angiogenesis) DNA->VEGF InvAg Inverse Agonists (XCT790, C29) InvAg->Complex Disruption & Degradation Agonist Agonists (SLU-PP-332) Agonist->Complex Stabilization

Figure 1: The PGC-1α/ERRα signaling axis. Inverse agonists disrupt the complex, while agonists stabilize it to drive metabolic gene expression.

Part 2: Chemical Space of ERRα Modulators

The development of ERRα modulators has evolved from non-specific tool compounds to highly selective chemical probes.

Inverse Agonists (Inhibitors)

These molecules function by displacing PGC-1α from the ERRα LBD or inducing a conformational change that targets the receptor for proteasomal degradation.

CompoundClassIC50 / PotencyMechanism of ActionKey Limitations/Notes
XCT790 Thiadiazole~0.37 µMDisrupts PGC-1α interaction; induces ERRα degradation.Warning: Acts as a mitochondrial uncoupler (off-target toxicity). Use with caution in metabolic assays.
Compound 29 (C29) Synthetic~10-100 nMHigh-affinity inverse agonist.improved selectivity over XCT790; validates metabolic effects in vivo without uncoupling.
Compound 11 Sulfonamide0.80 µMp-Nitrobenzenesulfonamide derivative.[1][2][3][4][5]Suppresses migration/invasion in TNBC (Triple-Negative Breast Cancer) models.[1][4]
Compound A ThiazolidinN/ADestabilizes receptor.Often cited in mechanistic studies regarding proteasomal degradation.
Agonists (Activators)

Developing agonists for a constitutively active receptor is challenging. These molecules typically function by further stabilizing the active conformation or enhancing PGC-1α recruitment.

  • SLU-PP-332: A novel pan-ERR agonist (highest potency on ERRα).

    • Effect: Acts as an "exercise mimetic," increasing mitochondrial respiration and fatty acid oxidation in skeletal muscle.[6]

    • Status: Preclinical tool for metabolic syndrome and obesity research.

Part 3: Validation Workflows (The "How-To")

Trustworthy data generation requires a multi-tiered validation approach. A single assay is insufficient to confirm specific ERRα modulation.

Protocol A: TR-FRET Coactivator Displacement

Objective: Determine if the small molecule physically disrupts the interaction between ERRα and PGC-1α.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a fluorophore-labeled ERRα LBD and a peptide sequence derived from PGC-1α.

  • Causality: If the molecule binds the LBD, it alters the surface, preventing the coactivator peptide from binding, leading to a loss of FRET signal.

  • Critical Step: Use a PGC-1α peptide containing the LXXLL motif (or specific ERRα interaction motif) and ensure the assay buffer contains co-solvents to prevent compound aggregation.

Protocol B: Cellular Transcriptional Reporter Assay

Objective: Validate functional repression or activation in a live cell context.

  • System:

    • Plasmid 1: Gal4-DBD fused to ERRα-LBD (Ligand Binding Domain).

    • Plasmid 2: UAS (Upstream Activation Sequence) linked to a Luciferase reporter.

  • Method:

    • Transfect HEK293 cells with both plasmids.

    • Treat with vehicle (DMSO) vs. Compound (e.g., XCT790) for 24h.

    • Readout: Inverse agonists will significantly decrease Luciferase signal compared to DMSO control (constitutive activity baseline).

  • Self-Validation: Include a "Gal4-DBD only" control to ensure the compound doesn't inhibit the reporter system itself (e.g., killing the enzyme).

Protocol C: Metabolic Phenotyping (Seahorse XF)

Objective: Confirm the downstream physiological consequence (Mitochondrial Respiration).

  • Method:

    • Seed cells (e.g., MCF-7 or C2C12) in XF plates.

    • Treat with ERRα inverse agonist (24h pre-treatment is often required to deplete mitochondrial proteins).

    • Perform Mitochondrial Stress Test :

      • Injection A: Oligomycin (ATP synthase inhibitor).

      • Injection B: FCCP (Uncoupler - Max respiration).

      • Injection C: Rotenone/Antimycin A (Shut down ETC).

  • Expected Result (Inverse Agonist): Significant reduction in Basal Respiration and Maximal Respiration compared to control.

  • Differentiation: If using XCT790, be wary of immediate uncoupling (spike in OCR) vs. long-term repression. C29 is preferred here.

Experimental Workflow Diagram

Validation_Workflow Library Small Molecule Library Binding Step 1: Binding (TR-FRET / SPR) Library->Binding Hit ID Reporter Step 2: Activity (Luciferase Assay) Binding->Reporter Functional Screen Western Step 3: Protein Level (Western Blot) Reporter->Western Mech. Check (Degradation?) Seahorse Step 4: Function (Seahorse XF OCR) Reporter->Seahorse Phenotype Check Valid Validated ERRα Modulator Western->Valid Seahorse->Valid

Figure 2: Step-by-step validation pipeline for ERRα modulators. A confirmed hit must show binding, transcriptional repression, and metabolic alteration.

Part 4: Therapeutic Applications & Clinical Status

Oncology: The Metabolic Siege

ERRα is a prognostic marker for poor survival in breast and colorectal cancers.

  • Mechanism: Tumors rely on ERRα to maintain high mitochondrial output despite fluctuating oxygen/nutrient levels.

  • Intervention: Inverse agonists (e.g., Compound 11, C29) induce "metabolic catastrophe" in cancer cells.

  • Combination Therapy: High potential seen in combining ERRα inhibitors with PI3K/mTOR inhibitors or endocrine therapies (Tamoxifen) to overcome resistance.

Metabolic Disease: The Exercise Pill
  • Mechanism: In Type 2 Diabetes, muscle mitochondrial function is impaired.

  • Intervention: Agonists like SLU-PP-332 mimic the transcriptional effects of endurance exercise, increasing energy expenditure and insulin sensitivity without physical activity.[7]

References

  • Giguère, V. (2008). Transcriptional control of energy homeostasis by the estrogen-related receptors. Endocrine Reviews. Link

  • Willy, P. J., et al. (2004). Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand. Proceedings of the National Academy of Sciences (PNAS). Link (Describes XCT790).

  • Gao, Z., et al. (2022).[3] The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo.[1][2][3][4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Describes Compound 11).

  • Patch, R. J., et al. (2011). Identification of novel, potent, and orally active estrogen-related receptor-α (ERRα) inverse agonists.[4] Journal of Medicinal Chemistry. Link (Describes Compound 29/C29).

  • Billon, C., et al. (2023). Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity.[8] ACS Pharmacology & Translational Science. Link (Describes SLU-PP-332).

  • Stein, R. A., et al. (2009). Estrogen-related receptor alpha is critical for the growth of estrogen receptor-negative breast cancer. Cancer Research.[9] Link

Sources

Methodological & Application

Determining the Optimal Concentration of PROTAC ERRα Degrader-1 in MDA-MB-231 Cells: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Dawn of Targeted Protein Degradation in ER-Negative Breast Cancer

The landscape of cancer therapeutics is undergoing a paradigm shift, moving beyond simple inhibition to targeted elimination of disease-driving proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] PROTACs consist of two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome.[4] This "event-driven" pharmacology offers a powerful alternative to traditional occupancy-based inhibitors, with the potential for greater potency and the ability to target proteins previously considered "undruggable."[3][5]

One such target of significant interest in oncology is the Estrogen-Related Receptor Alpha (ERRα). ERRα is an orphan nuclear receptor that plays a critical role in regulating cellular metabolism, including mitochondrial biogenesis and oxidative phosphorylation.[6] In the context of estrogen receptor-negative (ER-negative) breast cancers, such as the highly aggressive MDA-MB-231 cell line, ERRα has been shown to be a key driver of tumor growth and progression.[7][8] Its expression is associated with poor prognosis, making it a compelling therapeutic target.[9]

This application note provides a comprehensive guide for researchers to determine the optimal working concentration of PROTAC ERRα Degrader-1 for inducing the degradation of ERRα in the MDA-MB-231 triple-negative breast cancer cell line. PROTAC ERRα Degrader-1 is comprised of a ligand for ERRα and a ligand that recruits the MDM2 E3 ligase, connected by a linker.[7] By following the detailed protocols herein, researchers can confidently establish the ideal conditions for their experiments, ensuring robust and reproducible results.

Core Principle: The PROTAC-Mediated Degradation Pathway

The mechanism of action for PROTAC ERRα Degrader-1 is a sophisticated hijacking of the cell's natural protein disposal machinery.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC ERRα Degrader-1 ERRa ERRα Protein PROTAC->ERRa Binds to MDM2 MDM2 E3 Ligase PROTAC->MDM2 Recruits Proteasome 26S Proteasome ERRa->Proteasome Targeted for Degradation MDM2->ERRa Poly-ubiquitinates Ub Ubiquitin Degraded_ERRa Degraded ERRα (Peptides) Proteasome->Degraded_ERRa Degrades

Caption: PROTAC ERRα Degrader-1 mechanism of action.

Experimental Design for Optimal Concentration Determination

The cornerstone of working with a novel PROTAC is to first establish its optimal concentration range. This involves a dose-response and time-course experiment to identify the concentration that yields the desired level of protein degradation (DC50 - the concentration for 50% degradation) and the maximal degradation (Dmax).

Experimental_Workflow cluster_setup I. Experimental Setup cluster_treatment II. PROTAC Treatment cluster_analysis III. Endpoint Analysis cluster_outcome IV. Outcome A Seed MDA-MB-231 cells in 6-well plates B Allow cells to adhere (overnight) A->B C Prepare serial dilutions of PROTAC ERRα Degrader-1 (e.g., 0.1 nM to 10 µM) D Treat cells for a defined time course (e.g., 4, 8, 12, 24h) C->D E Cell Lysis and Protein Quantification D->E H MTT/MTS Assay for Cell Viability (IC50) D->H I qPCR for ERRα Target Genes D->I F Western Blot for ERRα and Loading Control E->F G Densitometry Analysis to Determine ERRα levels F->G J Determine DC50, Dmax, and Optimal Treatment Time G->J H->J I->J

Caption: Workflow for determining optimal PROTAC concentration.

Protocol 1: Dose-Response and Time-Course Treatment of MDA-MB-231 Cells

This protocol outlines the initial experiment to determine the effective concentration range and optimal treatment duration for PROTAC ERRα Degrader-1.

Materials:

  • MDA-MB-231 cells (ATCC® HTB-26™)

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • PROTAC ERRα Degrader-1 (MedChemExpress, HY-128838)[7]

  • DMSO (cell culture grade)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture MDA-MB-231 cells in DMEM/F12 with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

    • Seed 2.5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

  • PROTAC Preparation:

    • Prepare a 10 mM stock solution of PROTAC ERRα Degrader-1 in DMSO.[7] Store aliquots at -80°C.

    • On the day of the experiment, perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. A suggested starting range, based on a similar ERRα degrader, would be 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, and 10 µM. Include a DMSO vehicle control.

  • Cell Treatment:

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of PROTAC ERRα Degrader-1 or DMSO.

    • Incubate the plates for various time points, for example, 4, 8, 12, and 24 hours.

  • Sample Collection:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the wells using an appropriate lysis buffer (e.g., RIPA buffer) for subsequent Western blot analysis.

    • For parallel viability assays, proceed with the MTT/MTS protocol.

Protocol 2: Western Blotting for ERRα Degradation

This protocol will quantify the extent of ERRα protein degradation following treatment with the PROTAC.

Materials:

  • Cell lysates from Protocol 1

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ERRα, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERRα antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control and Analysis:

    • Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the ERRα signal to the loading control.

Data Presentation:

ConcentrationTime Point% ERRα Degradation (Normalized to Vehicle)
Vehicle (DMSO)4h0%
1 nM4h
10 nM4h
100 nM4h
1 µM4h
......
Vehicle (DMSO)24h0%
1 nM24h
10 nM24h
100 nM24h
1 µM24h

Protocol 3: Cell Viability Assay (MTT/MTS)

This assay will determine the cytotoxic effects of PROTAC ERRα Degrader-1 and allow for the calculation of the IC50 value (the concentration that inhibits cell growth by 50%).

Materials:

  • MDA-MB-231 cells

  • 96-well plates

  • PROTAC ERRα Degrader-1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO or isopropanol for MTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 4,000 cells per well in 100 µL of medium.

    • Incubate for 18-24 hours.

  • Treatment:

    • Treat the cells in triplicate with a range of concentrations of PROTAC ERRα Degrader-1 for 24, 48, or 72 hours.

  • MTT/MTS Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 1-2 hours at 37°C until formazan crystals are visible.

  • Solubilization and Measurement:

    • For MTT, carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes in the dark.

    • Measure the absorbance at 540-595 nm.

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
0.01
0.1
1
10
100

Protocol 4: Quantitative PCR (qPCR) for ERRα Target Gene Expression

To confirm the functional consequence of ERRα degradation, the expression of its downstream target genes can be assessed.

Materials:

  • Treated cells from Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for ERRα target genes (e.g., PDK4, VEGF) and a housekeeping gene (e.g., GAPDH, ACTB)[9]

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the treated cells.

    • Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Perform qPCR using primers for ERRα target genes and a housekeeping gene for normalization.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

Expected Outcome:

A successful experiment will demonstrate a concentration- and time-dependent decrease in ERRα protein levels, which should correlate with a reduction in the expression of its target genes and a decrease in cell viability. Based on data from similar ERRα degraders, significant degradation of ERRα in MDA-MB-231 cells can be expected in the low nanomolar range.

Concluding Remarks and Future Directions

This application note provides a robust framework for determining the optimal concentration of PROTAC ERRα Degrader-1 in MDA-MB-231 cells. By systematically evaluating its effects on protein degradation, cell viability, and target gene expression, researchers can establish a solid foundation for subsequent in-depth studies. Once the optimal concentration is determined, further investigations can explore the broader impact of ERRα degradation on cellular metabolism, signaling pathways, and tumorigenic potential, ultimately paving the way for novel therapeutic strategies in ER-negative breast cancer.

References

  • ResearchTweet. (2023). MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. Accessed February 21, 2026. [Link]

  • Wang, Y., et al. (2022). PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer. ACS Medicinal Chemistry Letters, 13(5), 827-833. [Link]

  • Zhao, H., et al. (2022). Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule. Journal of Medicinal Chemistry, 65(13), 8845-8856. [Link]

  • Peng, L., et al. (2019). Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation. ACS Medicinal Chemistry Letters, 10(5), 767-772. [Link]

  • Hamilton, G., et al. (2024). BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436. Breast Cancer Research and Treatment. [Link]

  • Sestito, S., et al. (2021). Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer. Oncotarget, 12(18), 1785-1798. [Link]

  • ResearchGate. Inhibition of ERRα by XCT-790 inhibits the MDA-MB-231 xenograft growth... ResearchGate. Accessed February 21, 2026. [Link]

  • ResearchGate. Silencing of ERRα decreases the growth rate of MDA-MB-231-luciferase... ResearchGate. Accessed February 21, 2026. [Link]

  • Wang, Y., et al. (2021). The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo. European Journal of Medicinal Chemistry, 226, 113858. [Link]

  • Arvinas. Discover the MOA - PROTAC ER Degraders. Arvinas.com. Accessed February 21, 2026. [Link]

  • Stein, W. R., & Crews, C. M. (2022). Overcoming Cancer Drug Resistance Utilizing PROTAC Technology. Frontiers in Oncology, 12, 888324. [Link]

  • Jain, N., et al. (2020). Determination of the most stable endogenous reference genes for qPCR normalization in MCF-7 and MDA-MB-231 breast cancer cell lines. RSU Research Portal. [Link]

  • MarinBio. (2024). PROTAC Clinical Achievement: New Oral Estrogen Receptor Degrader Shows Promise in Advanced Breast Cancer. MarinBio.com. Accessed February 21, 2026. [Link]

  • Ferreira de Oliveira, J. M. P., et al. (2022). MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment. Pharmaceutics, 14(10), 2023. [Link]

  • Gao, H., et al. (2022). Overcoming Cancer Drug Resistance Utilizing PROTAC Technology. Frontiers in Oncology, 12, 888324. [Link]

  • Jain, N., et al. (2020). Determination of the most stable endogenous reference genes for qPCR normalization in MCF-7 and MDA-MB-231 breast cancer cell lines. RSU Research Portal. [Link]

Sources

Application Notes and Protocols: Time-Course Experiment Design for ERRα Protein Knockdown

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Estrogen-Related Receptor Alpha (ERRα)

Estrogen-Related Receptor Alpha (ERRα), also known as NR3B1, is a pivotal orphan nuclear receptor that, despite its name, is not activated by estrogens.[1][2] It is a master regulator of cellular energy homeostasis, playing a crucial role in mitochondrial biogenesis, oxidative phosphorylation, and the metabolism of fatty acids and glucose.[1][3][4] ERRα's influence extends to a wide array of physiological and pathological processes, including cell proliferation, differentiation, and angiogenesis.[3][5] Its expression is particularly high in tissues with significant energy demands, such as the heart, skeletal muscle, and brain.[3]

Given its central role in metabolism, ERRα has emerged as a significant factor in various diseases, most notably in cancer.[5][6] Elevated ERRα expression is often correlated with a poor prognosis in several cancers, including breast cancer, where it drives tumor growth and resistance to therapies.[2][6] Consequently, the targeted knockdown of ERRα has become an invaluable research tool to dissect its functional roles and to validate it as a potential therapeutic target.[6][7]

This guide provides a comprehensive framework for designing and executing a time-course experiment to study the effects of ERRα protein knockdown using small interfering RNA (siRNA). We will delve into the rationale behind each step, from initial experimental design to downstream analysis, ensuring a robust and reproducible workflow.

The Rationale for a Time-Course Experiment

A single-point analysis following siRNA-mediated knockdown provides only a snapshot of a dynamic cellular process. The kinetics of mRNA degradation and subsequent protein depletion are critical parameters that vary depending on the target, cell type, and experimental conditions. A time-course experiment is therefore essential to:

  • Determine the point of maximal knockdown: Identifying the time point at which the target protein level is at its lowest is crucial for observing the most significant phenotypic effects.

  • Distinguish primary from secondary effects: The initial consequences of ERRα depletion (primary effects) can trigger a cascade of downstream events (secondary effects). A temporal analysis allows for the dissection of this complex sequence.

  • Understand the dynamics of cellular compensation: Cells may activate compensatory mechanisms to counteract the loss of ERRα. A time-course study can reveal the onset and progression of these adaptive responses.

  • Optimize experimental endpoints: By understanding the temporal relationship between knockdown and the phenotype of interest, researchers can select the most appropriate time points for specific downstream assays.

dot graph TD; A[Start: siRNA Transfection] --> B{Initiation of mRNA Degradation}; B --> C{Decline in ERRα mRNA Levels}; C --> D{Reduction in ERRα Protein Synthesis}; D --> E{Decline in ERRα Protein Levels}; E --> F[Observation of Primary Phenotypic Effects]; F --> G[Onset of Secondary Cellular Responses];

style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style T1 fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style T2 fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style T3 fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style T4 fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end

Caption: Temporal dynamics of siRNA-mediated ERRα knockdown.

PART 1: Experimental Design and Optimization

A well-designed experiment is the foundation of reliable and interpretable results. This section outlines the critical preliminary steps to optimize your ERRα knockdown experiment.

siRNA Design and Validation: Minimizing Off-Target Effects

The specificity of the siRNA is paramount to ensure that the observed phenotype is a direct result of ERRα knockdown and not due to unintended gene silencing.[8][9]

    • Negative Control (Scrambled siRNA): A non-targeting siRNA with a sequence that does not correspond to any known gene in the target organism is essential to control for the effects of the transfection process itself.[12]

    • Untransfected/Mock Control: This control group consists of cells that have not been transfected or have been treated with the transfection reagent alone, providing a baseline for normal gene and protein expression.[12][13]

Optimization of Transfection Conditions

Transfection efficiency can vary significantly between cell types. Therefore, it is crucial to optimize the transfection parameters for your specific cell line.[14]

  • Cell Density: The confluency of cells at the time of transfection can impact efficiency. A cell density of 60-80% is often a good starting point.[15]

  • Transfection Reagent: The choice of transfection reagent and its concentration should be optimized according to the manufacturer's protocol and the specific cell line being used.

Table 1: Example of an siRNA Concentration Optimization Matrix
siRNA ConcentrationCell Viability (%)ERRα mRNA Knockdown (%)
10 nM98%65%
25 nM95%85%
50 nM80%90%
100 nM60%92%

In this example, 25 nM would be the optimal concentration, providing substantial knockdown with minimal impact on cell viability.

PART 2: Step-by-Step Experimental Protocol

This section provides a detailed protocol for a time-course experiment to assess ERRα knockdown.

Materials and Reagents
  • Cell line of interest (e.g., MCF-7, MDA-MB-231 for breast cancer studies)

  • Complete cell culture medium

  • siRNA targeting ERRα (multiple sequences)

  • Negative control siRNA (scrambled)

  • Positive control siRNA (e.g., GAPDH)

  • Transfection reagent (e.g., lipid-based)

  • Serum-free medium

  • 6-well tissue culture plates

  • Reagents for RNA isolation, reverse transcription, and quantitative PCR (qPCR)

  • Reagents for protein extraction and Western blotting

  • Antibodies: anti-ERRα, anti-GAPDH (or other loading control), and appropriate secondary antibodies

Protocol for siRNA Transfection

This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for different plate sizes.[15]

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection.[15]

  • Preparation of siRNA-Transfection Reagent Complexes:

    • In separate sterile tubes, dilute the siRNA (ERRα-targeting, negative control, positive control) and the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.[15]

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with serum-free medium.

    • Add the siRNA-transfection reagent complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for the time recommended by the transfection reagent manufacturer (typically 4-6 hours).[15]

  • Post-Transfection:

    • After the initial incubation, add complete medium to the wells.

    • For a time-course experiment, you will have a set of plates for each time point (e.g., 24, 48, 72, and 96 hours post-transfection).

dot graph TD; subgraph "Day 1" A[Seed Cells in 6-well Plates] --> B{Incubate Overnight}; end subgraph "Day 2" C[Prepare siRNA-Transfection Reagent Complexes] --> D[Transfect Cells]; D --> E{Incubate for 4-6 hours}; E --> F[Add Complete Medium]; end subgraph "Harvesting Time Points" G[24 hours] --> H[48 hours] --> I[72 hours] --> J[96 hours]; end F --> G; F --> H; F --> I; F --> J; G --> K[Harvest for qPCR & Western Blot]; H --> L[Harvest for qPCR & Western Blot]; I --> M[Harvest for qPCR & Western Blot]; J --> N[Harvest for qPCR & Western Blot];

style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style J fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style K fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style L fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style M fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style N fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end

Caption: Workflow for a time-course ERRα knockdown experiment.

PART 3: Downstream Analysis and Data Interpretation

Quantitative Real-Time PCR (qPCR) for mRNA Analysis
Protocol for qPCR
  • RNA Isolation: At each time point, harvest the cells and isolate total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[14]

  • qPCR: Perform qPCR using primers specific for ERRα and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[14]

  • Data Analysis: Calculate the relative expression of ERRα mRNA using the ΔΔCt method.[14]

Table 2: Example of Time-Course qPCR Data
Time Point (hours)Relative ERRα mRNA Expression (Fold Change vs. Scrambled)
240.35
480.15
720.20
960.45

This data suggests that maximal mRNA knockdown occurs around 48 hours.

Western Blotting for Protein Analysis
Protocol for Western Blotting
  • Protein Extraction: At each time point, lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to ERRα.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of ERRα protein at each time point.

Table 3: Example of Time-Course Western Blot Data
Time Point (hours)Relative ERRα Protein Level (Normalized to Loading Control)
240.85
480.40
720.25
960.50

This data indicates that maximal protein knockdown is delayed compared to mRNA knockdown, peaking at 72 hours. This delay is expected due to the half-life of the ERRα protein.

Functional and Phenotypic Assays

Based on the established kinetics of ERRα knockdown, you can now perform relevant functional assays at the optimal time points. Given ERRα's role in metabolism, several assays can be employed:

  • Metabolic Flux Analysis: This powerful technique can provide a quantitative assessment of metabolic pathway activity.[20][21][22] By using stable isotope tracers (e.g., 13C-glucose or 13C-glutamine), you can measure the rates of glycolysis, the TCA cycle, and fatty acid oxidation.

  • Seahorse XF Analyzer: This instrument measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), providing real-time insights into mitochondrial respiration and glycolysis, respectively.

  • Cell Proliferation and Viability Assays: Assays such as MTT, CellTiter-Glo, or direct cell counting can determine the impact of ERRα knockdown on cell growth and survival.[23][24]

  • Gene Expression Analysis of Downstream Targets: Using qPCR or microarray analysis, you can investigate how the depletion of ERRα affects the expression of its known target genes involved in metabolic pathways.[6]

PART 4: Troubleshooting and Validation

Even with a well-designed protocol, challenges can arise. This section addresses common issues and emphasizes the importance of validating your findings.

Troubleshooting Common Problems
  • Low Knockdown Efficiency:

    • Suboptimal Transfection: Re-optimize transfection conditions (cell density, reagent concentration).[14]

    • Ineffective siRNA: Test different siRNA sequences.

  • Discrepancy Between mRNA and Protein Knockdown:

    • Assay Issues: Verify the specificity and sensitivity of your antibodies for Western blotting and the efficiency of your primers for qPCR.[14]

  • Cell Toxicity:

    • High siRNA Concentration: Reduce the amount of siRNA used.

Validating the Specificity of the Phenotype

It is crucial to ensure that the observed phenotype is a direct consequence of on-target ERRα knockdown.

  • Phenotypic Analysis with Pharmacological Inhibitors: If available, comparing the effects of siRNA-mediated knockdown with those of a specific small molecule inhibitor of ERRα can provide further validation.

Conclusion

The design and execution of a time-course experiment for ERRα protein knockdown require careful planning, optimization, and validation. By systematically determining the kinetics of both mRNA and protein depletion, researchers can confidently link the loss of ERRα to specific cellular and metabolic phenotypes. This detailed guide provides a comprehensive framework to empower researchers, scientists, and drug development professionals to conduct robust and reproducible studies, ultimately advancing our understanding of ERRα's role in health and disease.

References

  • SiRNA Knockdown: A Step-by-Step Protocol - Perpusnas. (2026, January 6).
  • Metabolic Flux Analysis: Methods and Protocols | NHBS Academic & Professional Books.
  • Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor α as a Therapeutic Target in Cancer - AACR Journals. (2012, November 14).
  • ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease - Frontiers. (2019, April 4).
  • Estrogen-Related Receptor α: A Key Transcription Factor in the Regulation of Energy Metabolism at an Organismic Level and a Target of the ABA/LANCL Hormone Receptor System - MDPI. (2024, April 27).
  • Estrogen-related receptor alpha - Wikipedia.
  • Top three tips for troubleshooting your RNAi experiment - Horizon Discovery. (2019, November 7).
  • Technical Support Center: Troubleshooting Low Efficiency of NAP siRNA Knockdown - Benchchem.
  • RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US.
  • Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - BR.
  • (PDF) Estrogen-related receptor alpha in select host functions and cancer: new frontiers. (2022, February 10).
  • Metabolic Flux Analysis in Eukaryotic Cells: Methods and Protocols - Google Books.
  • Metabolic flux analysis : methods and protocols - UQ eSpace - The University of Queensland.
  • Metabolic Flux Analysis: Methods and Protocols | NHBS Academic & Professional Books.
  • The Role of the Estrogen-Related Receptor Alpha (ERRa) in Hypoxia and Its Implications for Cancer Metabolism - PMC. (2023, April 28).
  • Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis. (2024, February 19).
  • Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. (2024, December 13).
  • Reprogramming of the ERRα and ERα Target Gene Landscape Triggers Tamoxifen Resistance in Breast Cancer - AACR Journals. (2015, February 15).
  • Methods for reducing siRNA off-target binding | Eclipsebio.
  • siRNA Mediated Inhibition of Gene Expression - Santa Cruz Biotechnology.
  • Estrogen-related receptor alpha (ERRα) is a key regulator of intestinal homeostasis and protects against colitis - PubMed. (2021, July 23).
  • The metabolic regulator ERRα, a downstream target of HER2/IGF-1, as a therapeutic target in breast cancer - PMC.
  • siRNA Off-Target Effect Assessment - Creative Proteomics.
  • Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - FR.
  • siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing - Labome. (2013, June 5).
  • Real-time RT-PCR for analysis of gene knockdown by RNAi — controls and calculations - QIAGEN.
  • siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells | Oncotarget. (2015, August 28).
  • siRNA-induced Gene Silencing | Thermo Fisher Scientific - ES.
  • Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC. (2010, March 3).
  • Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC - NIH.
  • A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells.
  • Western blot protocol - Abcam.
  • Principle, mechanism, and application of siRNA knockdown in gene silencing.
  • Evaluation of non-specific protein knockdown by negative control siRNA.
  • Technote 1 siRNA Off-Target Effects: Causes, Extent & Impact - siTOOLs Biotech.
  • RNAi Analysis Using Western Blots - LICORbio™.
  • Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs.
  • qPCR, dPCR, and NGS for siRNA bioanalysis - TATAA Biocenter.
  • Silencing of ERRα gene represses cell proliferation and induces apoptosis in human skin fibroblasts - PMC.
  • ERRα regulates the growth of triple-negative breast cancer cells via S6K1-dependent mechanism - PMC. (2017, August 25).
  • Regulation of ERRα Gene Expression by Estrogen Receptor Agonists and Antagonists in SKBR3 Breast Cancer Cells - PMC. (2010, March 8).
  • Top 4 ways to make your siRNA experiment a success - Horizon Discovery. (2019, November 22).
  • How to design effective siRNA for gene knockdown experiments? - Patsnap Synapse. (2025, May 27).

Sources

Application Note: In Vivo Administration Routes for ERRα Degraders in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the in vivo evaluation of Estrogen-Related Receptor Alpha (ERRα) degraders, specifically focusing on xenograft models. It synthesizes protocols for PROTACs (e.g., Compound 6c, PROTAC_ERRα) and degrading inverse agonists (e.g., XCT-790), addressing the specific physicochemical challenges of these modalities.

Introduction: The ERRα Target and Degrader Modalities

Estrogen-Related Receptor Alpha (ERRα/ESRRA) is an orphan nuclear receptor critical for mitochondrial biogenesis and metabolic adaptation in cancer, particularly in Triple-Negative Breast Cancer (TNBC) and colorectal cancer.[][2] Unlike the Estrogen Receptor (ERα), ERRα has no known natural ligand, making "degradation" a superior strategy to simple inhibition.[]

Why Degraders? While inverse agonists like XCT-790 inhibit transcriptional activity, they often suffer from off-target toxicity (e.g., mitochondrial uncoupling).[][2] Proteolysis-Targeting Chimeras (PROTACs) offer a "cleaner" mechanism by recruiting E3 ligases (typically VHL) to ubiquitinate ERRα, leading to its proteasomal destruction.[][2][3][4]

Key Compounds Referenced
CompoundClassMechanismKey Reference
Compound 6c PROTACVHL-recruiting degraderPeng et al., 2019
PROTAC_ERRα PROTACVHL-recruiting degraderBondeson et al., 2015
XCT-790 Inverse AgonistMechanism-based degradationWilly et al., 2004
Compound 29 PROTACOral degrader (Metabolic models)Bondeson/Peng

Pre-Formulation and Vehicle Selection

ERRα degraders, particularly PROTACs, often violate "Rule of Five" properties (High MW >800 Da, high lipophilicity).[] Selecting the correct vehicle is the single most critical step to ensure bioavailability.

Recommended Vehicle Formulations

Based on solubility profiles of VHL-based PROTACs and hydrophobic inverse agonists:

Formulation A: Standard "Cassette" (IP/IV)

Best for: Early Pharmacokinetic (PK) and Pharmacodynamic (PD) proof-of-concept.[][2]

  • Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

  • Preparation: Dissolve compound in DMSO first (ensure clarity).[][2] Add PEG300 and vortex. Add Tween 80.[5] Slowly add Saline with continuous vortexing to avoid precipitation.

  • Stability: Prepare fresh daily.

Formulation B: Oral Suspension (PO)

Best for: Efficacy studies requiring daily dosing (QD).[][2]

  • Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[][2]

  • Preparation: Micronize compound if possible. Suspend in vehicle using a probe sonicator to create a uniform dispersion.

Formulation C: Lipid-Based (PO - Enhanced Absorption)

Best for: Highly lipophilic compounds with poor aqueous wetting.[][2]

  • Composition: Labrasol (Caprylocaproyl polyoxyl-8 glycerides) or Corn Oil.[][2]

  • Note: XCT-790 and some PROTACs show improved absorption in lipid matrices.[][2]

Decision Logic for Vehicle Selection

VehicleSelection Start Start: Compound Physicochemistry Solubility Aqueous Solubility > 50 µM? Start->Solubility Route Intended Route? Solubility->Route Yes Lipid Use Lipid Vehicle (Corn Oil or Labrasol) Solubility->Lipid No (High LogP) IV_IP Formulation A: 10% DMSO / 40% PEG300 5% Tween 80 / 45% Saline Route->IV_IP IV / IP PO Formulation B: 0.5% Methylcellulose 0.1% Tween 80 Route->PO Oral (PO) Lipid->PO Alt for PO

Caption: Decision tree for selecting the optimal vehicle based on compound solubility and administration route.

Administration Routes: Protocols & Rationale

Route 1: Intraperitoneal (IP) Injection

Rationale: Bypasses first-pass metabolism (mostly), allowing high systemic exposure for "Proof of Degradation" studies.[][2]

  • Dose Range: 10 – 50 mg/kg.

  • Schedule: Daily (QD) or Every Other Day (Q2D).

  • Volume: 5–10 mL/kg (e.g., 100–200 µL for a 20g mouse).[][2]

  • Pros: High bioavailability for bRo5 compounds.

  • Cons: Risk of local irritation (peritonitis) with high DMSO/PEG concentrations.[2]

Route 2: Oral Gavage (PO)

Rationale: Preferred for translational efficacy studies.[][2]

  • Dose Range: 30 – 100 mg/kg (PROTACs often require higher oral doses due to permeability issues).[][2]

  • Schedule: Daily (QD).

  • Critical Check: Fasting mice for 4 hours pre-dose can reduce variability in absorption, though fed state is often preferred for lipid-soluble PROTACs to enhance lymphatic transport.[][2]

Route 3: Intravenous (IV)

Rationale: Strictly for Pharmacokinetic (PK) parameter determination (Clearance, Vss).[][2]

  • Dose: 1 – 5 mg/kg (Bolus tail vein).[][2]

  • Vehicle: Must be particle-free (Formulation A, filtered 0.22 µm).[][2]

Detailed Protocol: Xenograft Efficacy Study

Objective: Evaluate tumor growth inhibition (TGI) and in vivo ERRα degradation.

Step 1: Model Establishment[1][2]
  • Cell Line: MDA-MB-231 (TNBC, high ERRα) or MCF-7 (ER+, ERRα dependent).[][2]

  • Inoculation: Inject

    
     cells suspended in 1:1 PBS/Matrigel into the mammary fat pad (orthotopic) or flank (subcutaneous) of female athymic nude mice (Nu/Nu) or SCID mice.[][2]
    
  • Estrogen Supplement: For MCF-7, implant a 17β-estradiol pellet (0.72 mg, 60-day release) SC 3 days prior to inoculation.[][2]

Step 2: Randomization & Dosing[1][2]
  • Trigger: When tumors reach ~150–200 mm³.

  • Grouping: Randomized into groups (n=8-10) to ensure equal mean tumor volume.

    • Group 1: Vehicle Control (QD).[][2]

    • Group 2: Positive Control (e.g., Paclitaxel or XCT-790 5 mg/kg IP).[][2]

    • Group 3: ERRα Degrader (Low Dose, e.g., 10 mg/kg).[][2]

    • Group 4: ERRα Degrader (High Dose, e.g., 30 mg/kg).[][2]

  • Duration: 21–28 days. Measure Tumor Volume (TV) and Body Weight (BW) 2-3 times/week.[][2]

Step 3: Pharmacodynamic (PD) Endpoint - The Critical Step

Unlike inhibitors, degraders must prove target disappearance.[][2]

  • Terminal Harvest: Euthanize mice at

    
     (typically 4–6 hours post-last dose) to capture maximal degradation.[][2]
    
  • Tissue Processing:

    • Flash freeze tumor fragments in liquid nitrogen immediately.

    • Lysis Buffer: RIPA buffer + Protease Inhibitors + 10 µM MG-132 (Proteasome inhibitor) added to the lysis buffer prevents ex vivo degradation during processing.[][2]

  • Western Blot: Probe for ERRα (approx. 53 kDa). Normalize to Vinculin or GAPDH.

    • Success Criteria: >50% reduction in ERRα protein levels compared to vehicle.

Experimental Workflow Diagram

XenograftWorkflow cluster_0 Endpoints Inoculation Tumor Inoculation (MDA-MB-231) Growth Growth to 200 mm³ Inoculation->Growth Random Randomization (n=8/group) Growth->Random Dosing Dosing Phase (21 Days, QD/IP) Random->Dosing Necropsy Necropsy @ 4h post-last dose Dosing->Necropsy TV Tumor Vol Dosing->TV BW Body Wgt Dosing->BW Analysis PD Analysis (Western Blot) Necropsy->Analysis

Caption: Workflow for ERRα degrader efficacy study from inoculation to pharmacodynamic analysis.

Troubleshooting & Scientific Integrity

The "In Vitro / In Vivo Disconnect"

Issue: Compound shows 90% degradation in cells (DC50 < 10 nM) but poor efficacy in mice. Root Cause:

  • Metabolic Instability: The linker in PROTACs is often a site of metabolism.[6][7] If the linker is cleaved, the molecule splits into two inhibitors, losing the degradation mechanism.

  • Hook Effect: Accumulation of compound in tumor tissue to concentrations >10 µM may prevent ternary complex formation. Solution:

  • Perform a PK study first. If tumor exposure is high but degradation is low, suspect the "Hook Effect" (lower the dose).

  • If tumor exposure is low, improve the vehicle (switch to Lipid/Labrasol).

Specificity Check (XCT-790 Warning)

XCT-790 is a mitochondrial uncoupler (off-target).[][2] When using XCT-790 as a control, measure AMPK phosphorylation . If AMPK is activated without ERRα degradation, the effect is likely off-target toxicity.[] PROTACs (e.g., Cmpd 6c) should not show this uncoupling at therapeutic doses.[][2]

References

  • Bondeson, D. P., et al. (2015).[][2][3][4][8][9] Catalytic in vivo protein knockdown by small-molecule PROTACs.[][2][8][9] Nature Chemical Biology, 11(8), 611–617.[][2][8][9] Link

  • Peng, L., et al. (2019).[][2][10][11] Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation.[][2][10][11][12] ACS Medicinal Chemistry Letters, 10(5), 767–772.[][2][10] Link[][2]

  • Willy, P. J., et al. (2004).[][2] Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand.[][2][13][14] Proceedings of the National Academy of Sciences, 101(24), 8912–8917.[] Link[][2]

  • Eskiocak, B., et al. (2014).[][2] The estrogen-related receptor α inverse agonist XCT 790 is a nanomolar mitochondrial uncoupler.[2][15] Biochemistry, 53(29), 4839–4846.[][2][15] Link

Sources

Application Note: Comparative Strategies for ERRα Silencing: Lentiviral shRNA vs. Chemical Inverse Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Estrogen-Related Receptor Alpha (ERRα) is a master regulator of mitochondrial biogenesis and cellular metabolism, acting as a critical effector of the PGC-1α signaling axis.[1][2][3] Elucidating its function requires robust loss-of-function models. This guide compares two distinct methodologies: genetic knockdown via lentiviral shRNA and pharmacological "chemical knockdown" using inverse agonists . While genetic methods offer stable, highly specific suppression, chemical methods provide acute, reversible inhibition. Crucially, we address the severe off-target mitochondrial toxicity associated with the classic inhibitor XCT-790 and recommend superior alternatives like Compound 29 (C29).

The Biological Context: The ERRα/PGC-1α Axis[1][3][4]

ERRα functions as a constitutively active nuclear receptor.[1][3][4][5] Unlike estrogen receptors (ERs), it does not require a specific ligand for activation but relies on protein-protein interactions with coactivators, primarily PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha).

Mechanism of Action

The ERRα/PGC-1α complex binds to ERR response elements (ERREs) in the promoters of genes regulating the Tricarboxylic Acid (TCA) cycle, oxidative phosphorylation (OXPHOS), and fatty acid oxidation.

  • Genetic Knockdown: Degrades mRNA, preventing protein translation.

  • Chemical Knockdown (Inverse Agonists): Small molecules bind the ERRα ligand-binding domain (LBD), disrupting PGC-1α interaction. Furthermore, specific inverse agonists induce a conformational change that recruits the proteasome, leading to rapid proteolytic degradation of the ERRα protein itself—hence the term "chemical knockdown."

Pathway Visualization

ERR_Pathway PGC1a PGC-1α (Coactivator) Complex ERRα/PGC-1α Complex PGC1a->Complex Binding ERRa ERRα (NR3B1) ERRa->Complex DNA Genomic DNA (ERRE Sites) Complex->DNA Recruitment MitoGenes Mitochondrial Genes (TCA, OXPHOS) DNA->MitoGenes Transcription MitoBiogenesis Mitochondrial Biogenesis MitoGenes->MitoBiogenesis shRNA Lentiviral shRNA (Degrades mRNA) shRNA->ERRa Blocks Expression InvAgonist Inverse Agonist (C29 / XCT-790) InvAgonist->Complex Disrupts Proteasome Proteasome (Degradation) InvAgonist->Proteasome Recruits Proteasome->ERRa Degrades

Figure 1: The ERRα signaling cascade and intervention points. Genetic methods prevent protein synthesis, while chemical inverse agonists disrupt coactivator binding and induce proteasomal degradation.

Protocol A: Lentiviral shRNA Knockdown (Genetic)

This method is the gold standard for long-term studies (e.g., xenografts, differentiation assays).

Critical Considerations
  • Vector Selection: Use pLKO.1-puro (Addgene #8453) for robust expression.

  • Targeting: ERRα (Gene ID: ESRRA) has high homology with ERRβ and ERRγ. Validate sequences to ensure isoform specificity.

  • Control: A non-targeting scrambled shRNA is mandatory to rule out viral toxicity.

Step-by-Step Workflow
Phase 1: Lentiviral Production (Day 1-3)
  • Seeding: Plate HEK293T cells at 70% confluency in T-75 flasks.

  • Transfection: Prepare a mix of:

    • Transfer Plasmid (shERRα or Scramble): 10 µg

    • Packaging Plasmid (psPAX2): 7.5 µg

    • Envelope Plasmid (pMD2.G): 2.5 µg

    • Transfection Reagent (e.g., Lipofectamine 3000 or PEI).

  • Collection: Harvest viral supernatant at 48h and 72h post-transfection. Filter through a 0.45 µm PVDF filter (do not use nitrocellulose).

  • Concentration (Optional): Use PEG-it or ultracentrifugation if high titer (>10^8 IU/mL) is required.

Phase 2: Transduction & Selection (Day 4-10)
  • Transduction: Plate target cells (e.g., MDA-MB-231, C2C12) to reach 50% confluency.

  • Infection: Add viral supernatant + Polybrene (8 µg/mL) .

    • Expert Tip: Polybrene neutralizes charge repulsion but can be toxic. If cells are sensitive, use Protamine Sulfate instead.

  • Spinoculation (Optional): Centrifuge plates at 1,200 x g for 60 mins at 32°C to increase efficiency.

  • Selection: 48h post-infection, introduce Puromycin.

    • Self-Validation: Determine the minimum kill concentration (Kill Curve) for your specific cell line beforehand (typically 1–5 µg/mL).

  • Validation: Harvest cells at Day 7 post-infection for Western Blot.

Protocol B: Chemical Knockdown (Inverse Agonists)

Pharmacological inhibition is preferred for acute metabolic flux assays (Seahorse) or when studying immediate transcriptional changes.

The "Artifact" Warning: XCT-790 vs. C29
  • XCT-790: Historically the first specific inhibitor. Avoid if possible.

    • Reason: It acts as a potent mitochondrial uncoupler (proton ionophore) independent of ERRα [1].[6][7] It causes massive metabolic stress that mimics ERRα loss but is actually off-target toxicity.

  • Compound 29 (C29): The modern standard.

    • Reason: Highly selective for ERRα over ERRβ/γ and does not induce mitochondrial uncoupling [2].

Step-by-Step Workflow (Using C29)
  • Preparation: Dissolve C29 in DMSO to create a 10 mM stock. Store at -80°C in aliquots (avoid freeze-thaw).

  • Dosing: Treat cells with 5–10 µM C29 .

    • Control: Vehicle control (DMSO) matched to the exact volume (typically 0.1%).

  • Timing:

    • Transcriptional Repression: 12–24 hours.

    • Protein Degradation: 24–48 hours (C29 destabilizes ERRα, leading to proteasomal clearance).

  • Media Refresh: ERRα inverse agonists can be metabolized. Refresh media containing the drug every 24 hours for experiments lasting >24h.

Comparative Analysis

FeatureLentiviral shRNA (Genetic)Inverse Agonist (C29)
Time to Effect 5–7 Days (Selection required)12–48 Hours
Mechanism mRNA degradation (RNAi)Coactivator displacement + Protein degradation
Specificity High (Sequence dependent)High (C29); Low (XCT-790)
Reversibility Irreversible (unless inducible)Reversible (Washout)
Compensatory Effects High risk (Cells adapt over days)Low risk (Acute blockade)
Primary Use Case Long-term phenotype (Growth, Metastasis)Acute metabolic flux (Seahorse), ChIP-seq
Expert Insight: The Compensation Loop

When ERRα is silenced chronically (shRNA), cells often upregulate PGC-1β or ERRγ to compensate. Chemical knockdown is often superior for identifying primary targets because the cell has less time to rewire its metabolic networks.

Functional Validation Standards

Do not rely on a single readout. Use a "Self-Validating" system comprising three layers:

Layer 1: Molecular Confirmation
  • Western Blot: Probe for ERRα (~53 kDa).

    • Note: ERRα levels may paradoxically increase initially with weak inhibitors due to feedback loops, but effective knockdown (shRNA) or degradation (strong inverse agonist) must show protein loss.

  • RT-qPCR:

    • Target: ESRRA (ERRα) - Reduced in shRNA, may be unchanged or elevated in chemical inhibition (feedback).

    • Target: PPARGC1A (PGC-1α) - Often downregulated.

Layer 2: Downstream Targets (The "Fingerprint")

ERRα activity is best measured by the expression of its canonical targets. If these are not suppressed, your knockdown is functionally ineffective.

  • Targets: CPT1B (Fatty acid oxidation), IDH3A (TCA cycle), ATP5B (ATP synthase).

Layer 3: Phenotypic Readout (Seahorse XF)

ERRα loss specifically suppresses Mitochondrial Respiration.

  • Assay: Mito Stress Test.

  • Result: Expect a significant decrease in Maximal Respiration and Spare Respiratory Capacity compared to control.

  • Warning: If using XCT-790, you will see a collapse in Basal Respiration and ATP production due to toxicity, not specific ERRα inhibition.

References

  • Berry, B. J., et al. (2010). The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler. Molecular Pharmacology. Link

  • Patch, R. J., et al. (2011). Identification of Novel, Orally Bioavailable, and Highly Potent ERRα Inverse Agonists. Journal of Medicinal Chemistry. Link

  • Giguère, V. (2008). Transcriptional Control of Energy Homeostasis by the Estrogen-Related Receptors. Endocrine Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Precipitation of PROTAC ERRα Degrader-1

Author: BenchChem Technical Support Team. Date: February 2026

Product: PROTAC ERRα Degrader-1 (MW: 1108.91 g/mol ) Target: Estrogen-Related Receptor alpha (ERRα) degradation via MDM2 E3 ligase recruitment.[] Issue: Compound precipitation upon dilution in cell culture media.

Executive Summary: The "Solvent Shock" Phenomenon

PROTAC ERRα Degrader-1 resides in the "Beyond Rule of 5" (bRo5) chemical space.[] With a molecular weight >1000 Da and a complex lipophilic linker, it exhibits "chameleonic" properties—soluble in organic solvents (DMSO) but prone to rapid hydrophobic collapse in aqueous environments.

The Root Cause: Precipitation in cell culture is rarely due to saturation limits alone. It is caused by Solvent Shock —the kinetic inability of the compound to disperse before forming micro-crystalline aggregates when a high-concentration DMSO stock hits the aqueous buffer.

Critical Pre-Requisite: Reagent Integrity

Before attempting dilution, you must validate your stock solution. The most common cause of failure is hygroscopic water contamination in DMSO.

The "Wet DMSO" Trap

DMSO is highly hygroscopic. It absorbs moisture from the air, which drastically reduces its solvating power for hydrophobic PROTACs.

ParameterSpecificationWhy it Matters
Solvent Anhydrous DMSO (≥99.9%)"Old" DMSO can contain 1-5% water, triggering immediate precipitation inside the stock vial.[]
Storage Single-use aliquots at -80°CRepeated freeze-thaw cycles introduce condensation.[]
Visual Check Clear, colorless solutionAny turbidity in the stock vial indicates the compound has already crashed out.

Action Item: If your DMSO stock is >1 month old or has been opened frequently, discard it . Prepare a fresh stock using a newly opened bottle of Anhydrous DMSO.

Standard Operating Procedure (SOP): The "Step-Down" Dilution

Do not pipette DMSO stock directly into a static volume of media.[] This creates a localized high-concentration "hotspot" that forces precipitation.[]

Protocol A: The Intermediate Dilution Method (Recommended)

This method buffers the polarity shift, allowing the PROTAC to equilibrate.

Materials:

  • PROTAC ERRα Degrader-1 Stock (e.g., 10 mM in DMSO).[][2]

  • Intermediate Solvent: DMSO or 50% PEG-400/Water (if cells tolerate).[]

  • Final Media: Pre-warmed (37°C) cell culture media.[]

Step-by-Step:

  • Sonicate the Stock: Sonicate the thawed 10 mM stock for 60 seconds in a water bath sonicator (ambient temp). Rationale: Break up invisible micro-aggregates formed during freezing.[]

  • Prepare 100x Intermediate: Dilute the 10 mM stock 1:10 in fresh DMSO to create a 1 mM Working Stock .

  • Dynamic Mixing (The Critical Step):

    • Place the culture media tube on a vortexer set to low speed .

    • While vortexing, slowly inject the Working Stock into the center of the liquid vortex.

    • Do not touch the side of the tube.

  • Equilibration: Incubate the media at 37°C for 15 minutes. Check for turbidity under a microscope.[]

Protocol B: The "Media-Priming" Method (For Sensitive Cells)

If high DMSO is toxic, use this reverse-dilution technique.[]

  • Pipette the required volume of PROTAC stock (e.g., 1 µL) into an empty, sterile 1.5 mL Eppendorf tube.

  • Immediately add 100 µL of pre-warmed media directly onto the droplet while pipetting up and down rapidly.

  • Transfer this 101 µL "pre-mix" into the bulk media volume (e.g., 9.9 mL).

Visualizing the Mechanism

The following diagram illustrates the difference between "Static Addition" (Failure Mode) and "Dynamic Dispersion" (Success Mode).

PROTAC_Solubility cluster_fail Failure Mode: Static Addition cluster_success Success Mode: Dynamic Dispersion Stock PROTAC Stock (10mM in DMSO) StaticAdd Direct Pipetting into Static Media Stock->StaticAdd StepDown Intermediate Dilution (1mM Working Stock) Stock->StepDown Media Aqueous Media (High Polarity) Media->StaticAdd Vortex Injection into Vortexing Media Media->Vortex Hotspot Localized High Conc. (>Solubility Limit) StaticAdd->Hotspot Low Diffusion Nucleation Rapid Nucleation (Brick Dust) Hotspot->Nucleation Hydrophobic Collapse Precip Irreversible Precipitation Nucleation->Precip StepDown->Vortex Dispersion Rapid Dispersion (< Critical Conc.) Vortex->Dispersion High Shear Force Stable Stable Colloidal Suspension Dispersion->Stable

Caption: Figure 1: Kinetic Solubility Pathways. Static addition creates localized supersaturation (red path), leading to precipitation.[] Dynamic dispersion (green path) maintains the compound below the critical nucleation threshold.[]

Troubleshooting & FAQs

Q1: I see a fine white dust after adding the compound. Can I filter it? A: NO. Filtering (0.22 µm) will remove the precipitated drug, effectively reducing your treatment concentration to near zero.

  • Solution: Discard the media. Prepare a fresh dilution using Protocol A (above). If precipitation persists, lower the final concentration or increase the DMSO percentage (if <0.5%).[3]

Q2: What is the maximum solubility of PROTAC ERRα Degrader-1? A:

  • DMSO: ~100 mg/mL (approx. 90 mM) [1].[][4][5]

  • Water/PBS: < 1 µM (insoluble).[]

  • Cell Culture Media: Varies by serum content.[] Serum proteins (Albumin) can bind hydrophobic PROTACs and increase apparent solubility.[]

    • Tip: Always dilute into media containing FBS .[] Serum-free media is much more prone to precipitation.[]

Q3: Can I use heat to redissolve the precipitate in the media? A: Generally, no. Once a PROTAC precipitates in aqueous media, it forms stable crystalline structures that require organic solvents to redissolve. Heating media to >40°C degrades sensitive growth factors (e.g., Glutamine, EGF) and may not redissolve the compound.

Q4: My cells are sensitive to DMSO. How can I reduce the vehicle load? A: If you cannot exceed 0.1% DMSO, you are likely hitting the solubility limit of the PROTAC before reaching the required dose.

  • Alternative: Use a co-solvent system .[] A mixture of DMSO (primary) and PEG-400 or Captisol (Cyclodextrin) can improve stability.[]

  • Reference Formulation: 10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline is a common in vivo vehicle that can be adapted for difficult in vitro stocks (at lower percentages) [2].[]

References

  • MedChemExpress. PROTAC ERRα Degrader-1 Product Datasheet. Retrieved from MedChemExpress.com.[] Link

  • Peng, L., et al. (2019). "Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation." ACS Medicinal Chemistry Letters, 10(5), 767-772.[][4] Link[]

  • Foley, C. A., et al. (2020). "Formulation Strategies for Heterobifunctional Degraders." Drug Discovery Today, 25(5).[] (General guidance on PROTAC solubility).

Sources

Navigating the Ternary Complex Landscape: A Guide to Enhancing Stability with MDM2 Ligase

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for optimizing the stability of ternary complexes involving the MDM2 E3 ligase. Here, we move beyond simple protocols to explain the underlying principles and offer practical, field-tested solutions to common experimental challenges.

Introduction: The Critical Role of Ternary Complex Stability

In the realm of targeted protein degradation, the formation of a stable ternary complex—comprising the target Protein of Interest (POI), a Proteolysis-Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the linchpin of success.[1][2] For researchers harnessing the Mouse double minute 2 homolog (MDM2) E3 ligase, understanding and optimizing the stability of this complex is paramount for achieving efficient and specific degradation of the POI.[1][3] MDM2, a key negative regulator of the p53 tumor suppressor, possesses its own E3 ligase activity that can be effectively co-opted by PROTACs to degrade a wide array of target proteins.[4][5]

The therapeutic efficacy of an MDM2-based PROTAC is not solely dependent on the binary binding affinities of its warheads for the POI and MDM2. Instead, it is critically governed by the efficiency of forming a productive ternary complex and the subsequent ubiquitination of the target protein.[1] This guide will delve into strategies for improving the stability of this crucial complex, troubleshoot common experimental hurdles, and provide detailed protocols for key assays.

Understanding the System: MDM2 and Ternary Complex Formation

MDM2 functions as an E3 ubiquitin ligase by transferring ubiquitin from an E2 conjugating enzyme to a substrate protein, marking it for proteasomal degradation.[6] PROTACs designed to recruit MDM2 typically incorporate a ligand that binds to MDM2, connected via a flexible linker to a "warhead" that binds the POI.[1] The formation of the POI-PROTAC-MDM2 ternary complex brings the POI into close proximity with the E3 ligase, facilitating its ubiquitination and subsequent degradation.

cluster_0 Ternary Complex Formation & Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-MDM2 Ternary Complex POI->Ternary_Complex Binds PROTAC MDM2-based PROTAC PROTAC->Ternary_Complex Binds MDM2 MDM2 E3 Ligase MDM2->Ternary_Complex Binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Mediates

Figure 1: A simplified workflow of MDM2-mediated targeted protein degradation via a PROTAC, highlighting the central role of the ternary complex.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the development and characterization of MDM2-based PROTACs, offering insights and actionable solutions.

Question 1: My PROTAC shows good binary binding to both the POI and MDM2, but I'm not seeing efficient degradation in cells. What could be the problem?

Answer: This is a frequent challenge and often points to issues with ternary complex formation or stability. Here’s a breakdown of potential causes and how to investigate them:

  • Lack of Positive Cooperativity: The binding of the POI to the PROTAC might not enhance, or could even hinder, the binding of MDM2, and vice-versa. This lack of positive cooperativity can lead to a low concentration of the ternary complex at steady state.[1][7]

    • Troubleshooting Step: Measure the cooperativity of your system using biophysical assays like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[8][9][10] A cooperativity value (α) greater than 1 indicates that the formation of the binary complex enhances the binding of the third component, which is favorable for degradation.[11]

  • Steric Hindrance: The linker length or composition, or the exit vector on your warheads, might lead to a non-productive ternary complex where the ubiquitination sites on the POI are not accessible to the E2-ubiquitin complex bound to MDM2.

    • Troubleshooting Step: Systematically vary the linker length and composition.[1] Additionally, if the structure of your POI is known, computational modeling can help predict productive ternary complex conformations.

  • The "Hook Effect": At high concentrations, your PROTAC may be forming more binary complexes (POI-PROTAC and MDM2-PROTAC) than the desired ternary complex, leading to a decrease in degradation.[7][12][13] This is a classic indicator of poor ternary complex stability.[14]

    • Troubleshooting Step: Perform a dose-response curve for degradation over a wide range of PROTAC concentrations. The presence of a "hook effect" will manifest as a bell-shaped curve.[14] If observed, focus on optimizing cooperativity to stabilize the ternary complex.[7][13]

Question 2: How can I experimentally measure ternary complex formation and stability?

Answer: Several biophysical techniques can provide quantitative data on ternary complex dynamics.[8][9][15]

Assay TechniqueMeasuresKey AdvantagesConsiderations
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) Binding kinetics (k_on, k_off), affinity (K_D), and cooperativity.[8]Real-time, label-free analysis of interactions.Requires immobilization of one binding partner, which can sometimes affect its activity.
Isothermal Titration Calorimetry (ITC) Binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[8][10]In-solution measurement, provides a complete thermodynamic profile of the interaction.Requires larger amounts of protein and can be lower throughput.
Fluorescence Resonance Energy Transfer (FRET) Proximity of two molecules.[16]Can be adapted for high-throughput screening and used in cellular contexts (e.g., NanoBRET).[15]Requires labeling of proteins, which may perturb their function.
Co-immunoprecipitation (Co-IP) In-cell protein-protein interactions.[11][17]Provides evidence of ternary complex formation within a cellular environment.Generally qualitative or semi-quantitative.
Cellular Thermal Shift Assay (CETSA) Target engagement in intact cells.[18]Label-free method to confirm target binding in a physiological context.[18][19]Indirect measure of ternary complex formation.
Question 3: What is "cooperativity" and how do I measure it?

Answer: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.[7][11]

  • α > 1 (Positive Cooperativity): The formation of a binary complex (e.g., POI-PROTAC) increases the affinity for the third partner (MDM2). This is highly desirable as it stabilizes the ternary complex.[1][10]

  • α < 1 (Negative Cooperativity): The formation of a binary complex decreases the affinity for the third partner. This is detrimental to ternary complex formation.[16]

  • α = 1 (No Cooperativity): The binding events are independent.

Experimental Protocol: Measuring Cooperativity with SPR

This protocol provides a general framework. Specific conditions will need to be optimized for your system.

  • Immobilization: Immobilize a high-purity preparation of either your POI or MDM2 onto an SPR sensor chip.

  • Binary Interaction 1 (PROTAC to Immobilized Protein): Flow a dilution series of your PROTAC over the immobilized protein to determine the binary K_D.

  • Binary Interaction 2 (Soluble Protein to PROTAC): In a separate experiment, immobilize the other protein and repeat the process to determine the second binary K_D.

  • Ternary Complex Formation:

    • Saturate the immobilized protein (e.g., POI) with a constant, high concentration of the PROTAC.

    • Inject a dilution series of the second protein (e.g., MDM2) over this saturated surface.

    • The resulting binding curve represents the affinity of the second protein for the binary complex.

  • Calculation of Cooperativity (α): α = (K_D of binary interaction) / (K_D of ternary interaction).

Question 4: My attempts to form a stable ternary complex in vitro are failing. What are some common pitfalls in experimental setup?

Answer: In vitro assays for ternary complex formation can be sensitive to a number of factors.

  • Protein Quality and Purity: Ensure that your recombinant POI and MDM2 are properly folded, active, and of high purity. Aggregated or misfolded protein will not form productive complexes.

  • Buffer Conditions: The pH, salt concentration, and presence of additives (e.g., glycerol, detergents) can significantly impact protein stability and interactions. It is advisable to perform buffer optimization screens.

  • Stoichiometry: The relative concentrations of the three components are critical. The "hook effect" is a direct consequence of non-optimal stoichiometry.[12][14]

Figure 2: A decision-making workflow for troubleshooting inefficient degradation, emphasizing the assessment of ternary complex stability.

In-Depth Experimental Protocols

Protocol: In Vitro Ubiquitination Assay

This assay directly assesses the ability of the ternary complex to facilitate the ubiquitination of the POI.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (compatible with MDM2)

  • Recombinant, purified MDM2

  • Recombinant, purified POI

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Ubiquitination reaction buffer

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against the POI and ubiquitin

Procedure:

  • Prepare a master mix containing E1, E2, ubiquitin, and ATP in ubiquitination buffer.

  • In separate tubes, add the POI and MDM2.

  • Add the PROTAC at various concentrations to the tubes containing the POI and MDM2. Include a no-PROTAC control.

  • Incubate for 15-30 minutes at room temperature to allow for ternary complex formation.

  • Initiate the ubiquitination reaction by adding the master mix to each tube.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reactions by adding SDS-PAGE loading buffer.

  • Resolve the proteins by SDS-PAGE and transfer to a membrane.

  • Perform a Western blot using an antibody against the POI. A ladder of higher molecular weight bands corresponding to ubiquitinated POI should be visible in the presence of a functional PROTAC.

  • Confirm ubiquitination by stripping the membrane and re-probing with an anti-ubiquitin antibody.

Conclusion

The stability of the POI-PROTAC-MDM2 ternary complex is a critical determinant of the efficacy of targeted protein degradation. By employing a rational, data-driven approach that combines biophysical characterization with cellular assays, researchers can overcome common obstacles and design more potent and selective degraders. A thorough understanding of the principles of cooperativity and the potential for the "hook effect" is essential for navigating this complex landscape. This guide provides a foundational framework for troubleshooting and optimizing your experiments, ultimately accelerating the development of novel therapeutics.

References

  • MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. Retrieved from [Link]

  • Wikipedia. (2024, May 22). Mdm2. Retrieved from [Link]

  • Li, Y., et al. (2025). Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation. Journal of Hematology & Oncology, 18(1), 1-20. Retrieved from [Link]

  • Kozicka, Z., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 29(1), 10-21. Retrieved from [Link]

  • Itahana, K., et al. (2022). MDM2 E3 ligase activity is essential for p53 regulation and cell cycle integrity. PLOS Genetics, 18(5), e1010168. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]

  • Karakas, C., et al. (2020). MDM2-C Functions as an E3 Ubiquitin Ligase. Cancers, 12(9), 2470. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]

  • Refeyn. (n.d.). Characterizing PROTAC ternary complex formation with mass photometry. Retrieved from [Link]

  • Bondeson, D. P., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. In Targeted Protein Degradation (pp. 165-177). Humana, New York, NY. Retrieved from [Link]

  • Drug Discovery Online. (n.d.). Characterize Your PROTAC Hook Effect With Flexible And In-Solution Affinity Measurements For Results You Can Trust. Retrieved from [Link]

  • MarinBio. (n.d.). Precision in Efficacy: Developing Robust GMP Potency Assays for PROTACs, Molecular Glues, and Other Targeted Protein Degradation (TPD) Drugs. Retrieved from [Link]

  • Kobet, E., et al. (2000). MDM2 inhibits p300-mediated p53 acetylation and activation by forming a ternary complex with the two proteins. Proceedings of the National Academy of Sciences, 97(23), 12547-12552. Retrieved from [Link]

  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 911-926. Retrieved from [Link]

  • Wang, L., et al. (2022). Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression. Theranostics, 12(15), 6526. Retrieved from [Link]

  • Wang, L., et al. (2022). Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression. Theranostics, 12(15), 6526-6542. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Ternary Complex Formation Evaluation Service. Retrieved from [Link]

  • Shterlevi, M. (2022). Development of biophysical assays for studies of PROTACs. Diva-portal.org. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Retrieved from [Link]

  • Bric-Furlong, E., et al. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal, 482(12), 2021-2038. Retrieved from [Link]

  • Zhao, Q., et al. (2022). PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective. Future Medicinal Chemistry, 14(10), 735-751. Retrieved from [Link]

  • ResearchGate. (n.d.). p53, Mdm2 and the proteasome form a ternary complex. Retrieved from [Link]

  • Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Retrieved from [Link]

  • BMG Labtech. (2023). PROTACs: proteolysis-targeting chimeras. Retrieved from [Link]

  • Encyclopedia.pub. (2022). MDM2-Based Proteolysis-Targeting Chimeras (PROTACs). Retrieved from [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]

  • Ciulli, A., & Trainor, N. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Biochemical Society Transactions, 45(5), 1165-1175. Retrieved from [Link]

  • Toledo, F., & Wahl, G. M. (2003). The MDM2-p53 interaction. Molecular Cancer Research, 1(14), 1001-1009. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Isoform Specificity of PROTAC ERRα Degrader-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison with ERRβ and ERRγ Isoforms

This guide provides a comprehensive analysis of the specificity of PROTAC ERRα Degrader-1, a chemical probe designed for the targeted degradation of Estrogen-Related Receptor Alpha (ERRα). We will delve into the molecular context of the ERR family, present comparative data against the closely related ERRβ and ERRγ isoforms, and provide detailed experimental protocols for independent validation.

Introduction: The Challenge of Isoform Selectivity in the ERR Family
1.1 The PROTAC Revolution: From Inhibition to Elimination

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology. Instead of merely inhibiting a protein's function, PROTACs are heterobifunctional molecules engineered to completely remove a target protein from the cell.[1] They achieve this by hijacking the body's own cellular protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of two key domains connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity results in the E3 ligase tagging the POI with ubiquitin, marking it for destruction by the proteasome.[4] Because this action is catalytic, a single PROTAC molecule can induce the degradation of multiple target protein molecules.[2]

1.2 The Estrogen-Related Receptors (ERRs): A Closely Related Family

The Estrogen-Related Receptor (ERR) family consists of three orphan nuclear receptors—ERRα, ERRβ, and ERRγ—that play crucial roles in regulating cellular metabolism, development, and energy homeostasis.[5][6]

  • ERRα (NR3B1): The most widely studied member, ERRα is a key regulator of mitochondrial biogenesis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle.[5][7] Its overexpression is linked to the progression of several cancers, including breast and prostate cancer, making it a compelling therapeutic target.[8][9]

  • ERRβ (NR3B2): Primarily associated with early development and pluripotency.[10][11]

  • ERRγ (NR3B3): Shares functional overlap with ERRα in metabolic regulation but also has distinct roles in cardiac and neural tissues.[7][8]

A significant challenge in targeting ERRα is the high degree of structural similarity among the three isoforms, particularly within the DNA-binding domain (DBD) and ligand-binding domain (LBD).[5][10] This homology necessitates the development of highly selective agents to avoid off-target effects that could arise from the unintended degradation of ERRβ or ERRγ.

Mechanism of Action: PROTAC ERRα Degrader-1

PROTAC ERRα Degrader-1 is a bifunctional molecule designed to selectively induce the degradation of ERRα. It is composed of a ligand that binds to ERRα, a flexible linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, MDM2.[12] The formation of this ternary complex (ERRα :: Degrader-1 :: MDM2) is the critical step that initiates the ubiquitination and subsequent proteasomal degradation of ERRα.

PROTAC_Mechanism cluster_cell Cellular Environment protac PROTAC ERRα Degrader-1 ternary_complex Ternary Complex (ERRα :: PROTAC :: MDM2) protac->ternary_complex Binds err_alpha ERRα (Target) err_alpha->ternary_complex Binds e3_ligase MDM2 (E3 Ligase) e3_ligase->ternary_complex Recruited ubiquitin Ubiquitin ternary_complex->protac Releases (Catalytic Cycle) ternary_complex->e3_ligase Releases ub_err_alpha Ubiquitinated ERRα ternary_complex->ub_err_alpha Ubiquitination proteasome 26S Proteasome ub_err_alpha->proteasome Recognition degraded Degraded Peptides proteasome->degraded Degradation

Figure 1: Catalytic cycle of PROTAC ERRα Degrader-1.
Evaluating Isoform Specificity: ERRα vs. ERRβ and ERRγ

The cornerstone of a useful chemical probe is its specificity. For PROTAC ERRα Degrader-1, it is critical to demonstrate selective degradation of ERRα without affecting the protein levels of ERRβ and ERRγ. While specific data for "PROTAC ERRα Degrader-1" is not publicly available, studies on structurally similar VHL-based ERRα degraders, such as "PROTAC ERRα Degrader-3" and compound "6c", have established a strong precedent for achieving high isoform selectivity.[13][][15] These compounds potently degrade ERRα at nanomolar concentrations while showing no activity against ERRβ and ERRγ at concentrations up to 10.0 μM.[15]

3.1 Comparative Degradation Profile

The table below illustrates the typical selectivity profile observed for a highly specific ERRα PROTAC degrader, based on published data for comparable molecules.[15] This data is generated by treating cells (e.g., MDA-MB-231, which expresses all three isoforms) with the degrader for a fixed period (e.g., 4-6 hours) and then quantifying the remaining protein levels via Western blot.

IsoformTarget ProteinDC₅₀ (nM)Max Degradation (%)Effect at 1 µM
Target ERRα ~5-30>90%>90% Degradation
Off-Target ERRβ >10,000No EffectNo Degradation
Off-Target ERRγ >10,000No EffectNo Degradation
Table 1: Representative specificity data for a selective PROTAC ERRα degrader against ERR isoforms. DC₅₀ represents the concentration required to degrade 50% of the target protein.
Experimental Protocols for Validating Specificity

To ensure trustworthiness and allow for replication, we provide detailed, self-validating experimental workflows. The core objective is to accurately quantify changes in the protein levels of ERRα, ERRβ, and ERRγ following treatment with PROTAC ERRα Degrader-1.

Experimental_Workflow start Cell Culture (e.g., MDA-MB-231) treatment Treat with PROTAC (Dose-Response & Time-Course) start->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis control1 Vehicle Control (DMSO) control1->lysis control2 Proteasome Inhibitor (e.g., MG132) control2->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking probing Primary/Secondary Antibody Incubation blocking->probing detection Chemiluminescent Detection probing->detection analysis Densitometry Analysis & Data Interpretation detection->analysis

Figure 2: General workflow for validating PROTAC specificity.
4.1 Protocol 1: Western Blotting for Isoform Degradation

Western blotting is the gold-standard technique for assessing changes in protein levels.[16] This protocol details the steps to compare the levels of ERRα, ERRβ, and ERRγ.

Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cell line known to express all three ERR isoforms (e.g., MDA-MB-231) and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of PROTAC ERRα Degrader-1 (e.g., 0.1 nM to 10,000 nM) for a predetermined time (e.g., 4, 8, or 24 hours).

    • Essential Controls: Include a vehicle-only control (e.g., DMSO) and a co-treatment control with a proteasome inhibitor like MG132 (10 µM) plus the PROTAC. The MG132 control is crucial to validate that protein loss is due to proteasomal degradation; in its presence, degradation should be blocked or "rescued".[3]

  • Cell Lysis:

    • Place culture dishes on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each dish.[11]

    • Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

    • Agitate for 30 minutes at 4°C, then centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay kit to ensure equal loading of protein for each sample.[11]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with specific primary antibodies diluted in blocking buffer for ERRα, ERRβ, ERRγ, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[17]

    • Perform densitometry analysis on the bands, normalizing the signal of each ERR isoform to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.

4.2 Protocol 2: Dose-Response Analysis and the "Hook Effect"

To determine the potency of the degrader (DC₅₀), a dose-response curve is generated.

Methodology:

  • Perform the Western blot protocol as described above using a wide range of PROTAC concentrations (logarithmic dilutions are recommended, e.g., 0.1, 1, 10, 100, 1000, 10000 nM).

  • Quantify the band intensities and normalize to the vehicle control.

  • Plot the percentage of protein remaining against the log of the PROTAC concentration.

  • Fit the data to a variable slope (four-parameter) non-linear regression model to calculate the DC₅₀.

  • Causality Insight: Be aware of the "hook effect," a phenomenon common to PROTACs where efficacy decreases at very high concentrations.[18] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC:ERRα or PROTAC:E3 ligase) over the productive ternary complex, thus inhibiting degradation.[18] Observing this biphasic curve is another hallmark of PROTAC-mediated degradation.

Conclusion: A Highly Selective Tool for ERRα Research

The available evidence on highly optimized ERRα degraders strongly suggests that molecules like PROTAC ERRα Degrader-1 can achieve exceptional specificity against the ERRα isoform, with negligible impact on ERRβ and ERRγ levels. This level of selectivity is paramount, as it allows researchers to dissect the specific biological functions of ERRα in metabolic pathways and disease states without the confounding effects of targeting other family members. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify these claims, ensuring data integrity and advancing our understanding of ERRα biology.

References
  • MedchemExpress. (n.d.). PROTAC ERRα Degrader-1.
  • ACS Publications. (2025, December 19).
  • MDPI. (2023, April 28). The Role of the Estrogen-Related Receptor Alpha (ERRa)
  • Frontiers. (2019, April 4). ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease.
  • Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
  • PMC. (n.d.). PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer.
  • PMC. (n.d.). Structural and Functional Diversity of Estrogen Receptor Ligands.
  • PMC. (n.d.). Differential expression of estrogen‐related receptors β and γ (ERRβ and ERRγ)
  • ResearchGate. (n.d.). Dose responses and kinetics of PROTAC ERα degrader ERD-148 and SERD... | Download Scientific Diagram.
  • Arvinas. (n.d.). Discover the MOA - PROTAC ER Degraders.
  • Frontiers. (2024, October 22).
  • ResearchGate. (n.d.). PROTAC ERα degraders inhibit the proliferative ability of ER-dependent... | Download Scientific Diagram.
  • PMC. (n.d.). Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers.
  • PMC. (2018, June 26). Estrogen-related receptors alpha, beta and gamma expression and function is associated with transcriptional repressor EZH2 in breast carcinoma.
  • Wikipedia. (n.d.). Proteolysis targeting chimera.
  • Frontiers. (n.d.). Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers.
  • Taylor & Francis Online. (2020, May 20). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • LifeSensors. (n.d.). PA770 Manual.
  • WuXi AppTec. (2025, March 14).
  • Spandidos Publications. (2024, October 18). Silencing of ERRα gene represses cell proliferation and induces apoptosis in human skin fibroblasts.
  • MarinBio. (n.d.). PROTAC Clinical Achievement: New Oral Estrogen Receptor Degrader Shows Promise in Advanced Breast Cancer.
  • Genedata. (n.d.).
  • Abcam. (n.d.). General western blot protocol.
  • MedchemExpress. (n.d.). Estrogen Receptor/ERR | Antagonists.
  • PMC. (2023, December 1).
  • PMC. (n.d.). Role of Estrogen-Related Receptor γ and PGC-1α/SIRT3 Pathway in Early Brain Injury After Subarachnoid Hemorrhage.
  • BOC Sciences. (n.d.). PROTAC ERRα Degrader-3 - (CAS 2306388-65-6).
  • ResearchGate. (2025, October 4). (PDF)
  • PMC. (n.d.). Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα)
  • MedchemExpress. (n.d.). PROTAC ERRα ligand 1 | ERRα Inverse Agonist.
  • PMC. (2019, June 27).
  • Arvinas. (n.d.).
  • PMC. (2021, December 11).
  • AACR Journals. (2009, March 13). Estrogen-related receptor-α antagonist inhibits both estrogen receptor–positive and estrogen receptor–negative breast tumor growth in mouse xenografts.

Sources

Comparison of PROTAC ERRα Degrader-1 efficacy vs. fulvestrant in breast cancer

[1]

Executive Summary & Mechanism of Action

This guide compares two distinct therapeutic modalities targeting the estrogen signaling network in hormone receptor-positive (HR+) breast cancer. While Fulvestrant targets the classical Estrogen Receptor Alpha (ERα), PROTAC ERRα Degrader-1 targets the Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor critical for metabolic adaptation and endocrine resistance.

Mechanistic Divergence[2]
FeatureFulvestrant (ICI 182,780) PROTAC ERRα Degrader-1 (Compound 6c)
Primary Target ERα (ESR1) : The primary driver of HR+ breast cancer proliferation.ERRα (ESRRA) : A metabolic regulator often upregulated in drug-resistant tumors.
Modality SERD (Selective Estrogen Receptor Degrader).[1][2][3][4][5] Binds ERα, impairs dimerization, and induces structural instability.PROTAC (Proteolysis Targeting Chimera).[5][6][7][8] Heterobifunctional molecule recruiting an E3 ligase to the target.[2]
E3 Ligase Recruitment Endogenous/Passive : Induces hydrophobic surface exposure, leading to recognition by endogenous quality-control ligases.Active Recruitment : Explicitly recruits MDM2 (via Nutlin derivative moiety) to ubiquitinate ERRα.
Degradation Mechanism Proteasome-mediated (slow kinetics, often incomplete in resistant lines).Ubiquitin-Proteasome System (UPS) via ternary complex formation (catalytic turnover).
Pathway Visualization

The following diagram illustrates the parallel but distinct signaling pathways and how each agent intercepts them.

GFulvestrantFulvestrant(SERD)ER_AlphaERα (ESR1)Primary DriverFulvestrant->ER_AlphaBinds & DegradesPROTACPROTAC ERRα Degrader-1(MDM2-Recruiting)ERR_AlphaERRα (ESRRA)Metabolic DriverPROTAC->ERR_AlphaUbiquitinates & DegradesGenomic_ERERE Binding(Proliferation Genes)ER_Alpha->Genomic_ERTranscriptionGenomic_ERRERRE Binding(Metabolic/OXPHOS Genes)ERR_Alpha->Genomic_ERRTranscriptionCoactivatorsPGC-1α / PGC-1βCo-activatorsCoactivators->ER_AlphaCoactivators->ERR_AlphaResistanceEndocrine Resistance(Tamoxifen/Fulvestrant Failure)Genomic_ER->ResistanceMutations (Y537S)Genomic_ERR->ResistanceMetabolic ReprogrammingResistance->ERR_AlphaUpregulates

Caption: Dual-track signaling blockade. Fulvestrant inhibits the primary ERα driver, while PROTAC ERRα Degrader-1 ablates the ERRα-mediated metabolic escape route often activated during endocrine resistance.

Comparative Efficacy Data

The following data synthesizes experimental findings from Peng et al. (ACS Med. Chem. Lett. 2019) and standard Fulvestrant benchmarks in MCF-7 breast cancer cells.

Quantitative Performance Matrix
MetricFulvestrant (Standard of Care)PROTAC ERRα Degrader-1Interpretation
Degradation Potency (DC₅₀) ~0.1 - 0.5 nM (ERα)~30 nM (ERRα)Fulvestrant is more potent against its specific target, but the PROTAC achieves high selectivity for the resistance-associated target.
Maximal Degradation (Dmax) >90% (Wild-type ERα)Reduced in ESR1 mutants>80% (ERRα)PROTAC maintains degradation efficiency via catalytic turnover, crucial when target overexpression occurs.
Cell Viability (IC₅₀ in MCF-7) 0.3 - 1.0 nM ~100 - 300 nM Fulvestrant is highly cytotoxic in sensitive lines. The PROTAC's value lies in resistant contexts or combination therapies.
Resistance Profile Vulnerable to ESR1 mutations (e.g., Y537S) and ERRα upregulation.Active against ERRα-driven metabolic adaptation.The PROTAC serves as a "resistance breaker" where Fulvestrant fails.

Experimental Protocols

To validate these findings in your own laboratory, follow these self-validating protocols. These workflows are designed to confirm target engagement and phenotypic efficacy.

Protocol A: Differential Degradation Assay (Western Blot)

Objective: Compare the degradation kinetics of ERα vs. ERRα under treatment.

  • Cell Seeding: Seed MCF-7 cells at

    
     cells/well in 6-well plates in DMEM + 10% FBS. Allow adhesion overnight.
    
  • Starvation (Critical Step): Wash cells 2x with PBS. Switch to Phenol Red-Free DMEM + 5% Charcoal-Stripped FBS (CSS) for 24 hours. Rationale: Removes endogenous estrogens to establish a baseline.

  • Treatment:

    • Group A: DMSO Control (0.1%).

    • Group B: Fulvestrant (10 nM, 100 nM).

    • Group C: PROTAC ERRα Degrader-1 (10 nM, 100 nM, 500 nM).

    • Incubate for 16 hours .

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Load 20 µg protein/lane.

    • Primary Antibodies: Anti-ERα (Rabbit mAb), Anti-ERRα (Mouse mAb), Anti-GAPDH (Loading Control).

    • Validation Check: Fulvestrant should deplete ERα bands; PROTAC should deplete ERRα bands. No cross-degradation should be observed at low doses, confirming selectivity.

Protocol B: Cell Viability in Resistant Models (CTG Assay)

Objective: Assess efficacy in a simulated resistance model (High ERRα context).

  • Reagent Prep: Prepare CellTiter-Glo (CTG) reagent.

  • Cell Lines: Use MCF-7 (Sensitive) and Tamoxifen-Resistant MCF-7 (TamR) (often High-ERRα).

  • Seeding: 3,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Dosing Matrix:

    • Perform a 9-point serial dilution (1:3) starting at 10 µM for both compounds.

    • Combination Arm: Fix Fulvestrant at 1 nM (sub-lethal in resistant cells) and titrate PROTAC.

  • Incubation: 120 hours (5 days) to allow for multiple cell cycles and degradation-mediated phenotype emergence.

  • Readout: Add CTG, shake for 2 mins, incubate 10 mins, read Luminescence.

  • Analysis: Plot dose-response curves using non-linear regression (log(inhibitor) vs. response). Calculate IC₅₀.

References

  • Peng, L., et al. (2019).[7] "Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation." ACS Medicinal Chemistry Letters, 10(5), 767-772.[7] [Link][7]

  • Osborne, C. K., et al. (2004). "Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action." British Journal of Cancer, 90(Suppl 1), S2–S6. [Link]

  • Deblois, G., & Giguère, V. (2013). "Oestrogen-related receptors in the control of breast cancer cell proliferation and metabolism." Nature Reviews Cancer, 13, 27–36. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROTAC ERR|A Degrader-1
Reactant of Route 2
Reactant of Route 2
PROTAC ERR|A Degrader-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。